Product packaging for xanthohumol B(Cat. No.:CAS No. 189308-10-9)

xanthohumol B

Cat. No.: B1242057
CAS No.: 189308-10-9
M. Wt: 370.4 g/mol
InChI Key: GUQGMEWOCKDLDE-RMKNXTFCSA-N
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Description

Xanthohumol B is a prenylated flavonoid isolated from the female inflorescences of Humulus lupulus (hops) . This compound is of significant interest in biochemical research due to its broad spectrum of bioactivities. Studies indicate that this compound exhibits potent antioxidant properties, functioning as a strong scavenger of hydroxyl and superoxide free radicals . Its mechanism of action includes the specific inhibition of the mitochondrial electron transfer chain complex I, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells . Furthermore, it has been shown to inhibit diacylglycerol acetyltransferase (DGAT) and suppress the activity of human P450 enzymes . In dermatological research, this compound demonstrates anti-tyrosinase activity, reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and exhibits antibacterial activity against pathogens like Staphylococcus aureus and Propionibacterium acnes . It also shows promise in neuropharmacology, with research suggesting neuroprotective effects through the mitigation of oxidative stress and neuroinflammation . Researchers value this compound for its potential applications in studying cancer, metabolic disorders, skin conditions, and neurodegenerative diseases. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22O6 B1242057 xanthohumol B CAS No. 189308-10-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(3,5-dihydroxy-7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O6/c1-21(2)18(24)10-14-16(27-21)11-17(26-3)19(20(14)25)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQGMEWOCKDLDE-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317586
Record name Xanthohumol B
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URL https://comptox.epa.gov/dashboard/DTXSID301317586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189308-10-9
Record name Xanthohumol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189308-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthohumol B
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Record name Xanthohumol B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthetic Pathways and Genetic Regulation of Xanthohumol

De Novo Biosynthesis of Xanthohumol (B1683332)

The de novo synthesis of xanthohumol is initiated from simple metabolic precursors derived from glucose. repec.orgdicp.ac.cn Through metabolic engineering, organisms like Saccharomyces cerevisiae have been harnessed to produce xanthohumol by introducing the necessary biosynthetic genes and optimizing the flow of metabolites through these foundational pathways. nih.govnih.gov This process requires the careful balancing of three parallel modules: the synthesis of p-coumaroyl-CoA, the supply of malonyl-CoA, and the generation of dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net

The aromatic pathway, also known as the phenylpropanoid pathway, is responsible for producing the p-coumaroyl-CoA starter unit. wikipedia.orggenome.jp This pathway begins with the aromatic amino acid L-phenylalanine, which is synthesized via the shikimic acid pathway. taylorandfrancis.com

The conversion of L-phenylalanine to p-coumaroyl-CoA involves a sequence of three key enzymatic steps:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid. taylorandfrancis.comresearchgate.net

Cinnamate-4-hydroxylase (C4H) then hydroxylates trans-cinnamic acid to produce p-coumaric acid. researchgate.netresearchgate.net

Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA. researchgate.netfrontiersin.org This molecule serves as the direct precursor for the chalcone (B49325) synthase enzyme. researchgate.net

In some organisms, an alternative route exists where tyrosine ammonia-lyase (TAL) can directly convert L-tyrosine to p-coumaric acid in a single step. nih.gov

EnzymeAbbreviationFunction in PathwaySubstrateProduct
Phenylalanine Ammonia LyasePALFirst committed step in the phenylpropanoid pathway.L-Phenylalaninetrans-Cinnamic acid
Cinnamate-4-HydroxylaseC4HHydroxylation of the aromatic ring.trans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase4CLActivation of p-coumaric acid for subsequent reactions.p-Coumaric acidp-Coumaroyl-CoA
Table 1. Key enzymes involved in the biosynthesis of p-coumaroyl-CoA from L-phenylalanine.

Malonyl-CoA serves as the primary extender unit in flavonoid biosynthesis. wikipedia.orgnih.gov It is the product of the carboxylation of acetyl-CoA, a central metabolite in carbon metabolism. This reaction is catalyzed by the enzyme acetyl-CoA carboxylase (ACC) , which uses bicarbonate and ATP. nih.govresearchgate.net

For the synthesis of the chalcone backbone of xanthohumol, one molecule of p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA. genome.jp Therefore, a sufficient and continuous supply of malonyl-CoA is crucial for high-level production. researchgate.net Metabolic engineering efforts often target the overexpression of ACC to increase the intracellular pool of malonyl-CoA, thereby driving the metabolic flux towards flavonoid production. nih.govspringernature.com

The characteristic prenyl group of xanthohumol is derived from dimethylallyl pyrophosphate (DMAPP). researchgate.net DMAPP is a five-carbon isoprenoid precursor synthesized through one of two independent pathways: the mevalonate (MVA) pathway or the methylerythritol phosphate (MEP) pathway. researchgate.netnih.gov

The MVA Pathway: Typically operating in the cytoplasm of plants, as well as in animals, fungi, and archaea, the MVA pathway begins with acetyl-CoA. researchgate.netnih.gov Through a series of enzymatic reactions involving the key intermediate mevalonate, the pathway produces isopentenyl pyrophosphate (IPP), which is then isomerized to DMAPP by the enzyme IPP isomerase. nih.govmdpi.com

The MEP Pathway: This pathway is found in most bacteria, green algae, and in the plastids of plant cells. nih.govnih.gov It starts from pyruvate and glyceraldehyde-3-phosphate and proceeds through a distinct set of intermediates, with MEP being the first committed molecule, to ultimately produce both IPP and DMAPP. nih.govresearchgate.net

The availability of DMAPP is often a rate-limiting factor in the biosynthesis of prenylated natural products like xanthohumol. repec.orgnih.gov Consequently, enhancing the expression of key enzymes in either the MVA or MEP pathway is a common strategy in metabolic engineering to boost the supply of this essential prenyl donor. researchgate.net

PathwayCellular Location (in Plants)Starting PrecursorsKey IntermediateFinal Products
Mevalonate (MVA) PathwayCytosolAcetyl-CoAMevalonic acidIPP and DMAPP
Methylerythritol Phosphate (MEP) PathwayPlastidsPyruvate, Glyceraldehyde-3-phosphate2-C-methyl-D-erythritol 4-phosphateIPP and DMAPP
Table 2. Comparison of the MVA and MEP pathways for the biosynthesis of isoprenoid precursors IPP and DMAPP.

The assembly of precursors into the final xanthohumol molecule is orchestrated by a series of specific enzymes. These catalysts ensure the precise formation of chemical bonds and structural features.

Phenylalanine ammonia-lyase (PAL) is the gateway enzyme that channels carbon from primary metabolism (L-phenylalanine) into the vast network of phenylpropanoid secondary metabolism. nih.govoup.com It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. oup.comresearchgate.net

Enzymatic Steps and Catalysts

Cinnamate 4-Hydroxylase (C4H)

Cinnamate 4-hydroxylase (C4H) is a crucial enzyme that functions early in the phenylpropanoid pathway, which is responsible for the synthesis of a wide variety of plant secondary metabolites. nih.govresearchgate.net C4H catalyzes the hydroxylation of trans-cinnamic acid to produce p-coumaric acid (4-hydroxy-cinnamate), a key intermediate for the biosynthesis of flavonoids and other compounds. nih.govnih.gov As a monooxygenase, the catalytic activity of C4H is dependent on electrons provided by NADPH cytochrome P450 reductase (CPR). nih.gov The reaction it catalyzes is a vital step that provides the necessary precursor for the subsequent enzymatic reactions in the xanthohumol biosynthetic pathway. nih.gov In many plants, C4H is encoded by a multigene family, with different isoforms potentially playing distinct roles in the production of various secondary metabolites. nih.gov

4-Coumarate CoA Ligase (4CL)

Following the formation of p-coumaric acid, 4-Coumarate CoA Ligase (4CL) catalyzes the next critical step. This enzyme is positioned at a key branch point in the general phenylpropanoid pathway. nih.govresearchgate.net Its primary function is to activate hydroxycinnamic acids by converting them into their corresponding coenzyme A (CoA) thioesters. researchgate.netfrontiersin.org Specifically, in the xanthohumol pathway, 4CL ligates a CoA molecule to p-coumaric acid, forming p-coumaroyl-CoA. nih.govnih.govnih.gov This activated molecule serves as the starter unit for the subsequent condensation reactions catalyzed by chalcone synthase. nih.govnih.gov The action of 4CL is essential for channeling metabolic precursors into the flavonoid biosynthesis branch. researchgate.netfrontiersin.org Plants typically possess multiple isoforms of 4CL, which can differ in their substrate preferences and expression patterns, thereby contributing to the diverse metabolic profile of the plant. nih.govfrontiersin.org For the engineered de novo biosynthesis of xanthohumol in yeast, a specific 4-coumarate-coenzyme A ligase encoded by the gene HlCCL1 from hops has been utilized. nih.gov

Chalcone Synthase (CHS)

Chalcone Synthase (CHS) is the first enzyme committed to the flavonoid biosynthetic pathway. wikipedia.orgresearchgate.netfrontiersin.org It belongs to the type III family of polyketide synthases (PKS). wikipedia.orgnih.gov CHS catalyzes a sequential condensation reaction, combining one molecule of p-coumaroyl-CoA (the starter molecule) with three molecules of malonyl-CoA (the extender units). nih.govresearchgate.netfrontiersin.org This process involves a series of decarboxylation, condensation, and cyclization reactions, culminating in the formation of naringenin (B18129) chalcone, which is chemically known as 2′,4,4′,6′-tetrahydroxychalcone. frontiersin.orgnih.gov Functioning as a homodimer, the CHS enzyme possesses two independent active sites. nih.gov A specific gene identified in the glandular trichomes of hops, CHS_H1, has been shown to be particularly important for flavonoid biosynthesis, including the production of the chalcone backbone required for xanthohumol. nih.govnih.govishs.org

O-Methyltransferase (OMT)

The final enzymatic step in the biosynthesis of xanthohumol is a methylation reaction. nih.govnih.govnih.gov This conversion is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). nih.govnih.gov Research has identified a specific enzyme in hops, designated as OMT1, which performs this crucial function. nih.govnih.gov OMT1, systematically named desmethylxanthohumol (B55510) 6'-O-methyltransferase, specifically catalyzes the transfer of a methyl group from SAM to the 6'-hydroxyl group of desmethylxanthohumol, thereby forming xanthohumol. nih.govnih.govqmul.ac.uk The gene encoding OMT1 is highly expressed in the lupulin glands of the hop plant, which is the primary site of xanthohumol synthesis. nih.gov It is important to note that hops contain other O-methyltransferases, such as OMT2, which has a broader range of substrates but does not produce xanthohumol. nih.govnih.govuniprot.org OMT2 can methylate xanthohumol at a different position to form 4-O-methylxanthohumol. nih.govuniprot.org

Role of Polyketide Synthase (PKS) in Chalconoid Synthesis

Chalconoid synthesis is fundamentally a product of the polyketide pathway, with Chalcone Synthase (CHS) being a key member of the type III polyketide synthase (PKS) family. wikipedia.orgnih.govnih.gov Type III PKSs represent the simplest class of these enzymes, both structurally and mechanistically. nih.govnih.gov These enzymes typically function as homodimers and catalyze the iterative condensation of acyl-CoA precursors to build a polyketide chain. nih.govmdpi.com The process begins with a starter molecule, such as p-coumaroyl-CoA, which is sequentially condensed with several extender units, most commonly malonyl-CoA. researchgate.net The versatility of PKS enzymes allows for the generation of a vast array of natural products, with the final structure being determined by the specific starter molecule used, the number of condensation cycles, and the precise mechanism of the final cyclization reaction. nih.gov In the synthesis of chalconoids, CHS specifically catalyzes three condensation reactions with malonyl-CoA before an intramolecular Claisen condensation reaction forms the characteristic chalcone ring system. nih.gov

Regulation of Biosynthesis

A significant bottleneck and key regulatory point in the pathway has been identified as the prenylation step catalyzed by HlPT-1. nih.govresearchgate.netnih.gov This step is often the rate-limiting factor in the production of desmethylxanthohumol. nih.gov Furthermore, the expression of the genes encoding the biosynthetic enzymes is another layer of regulation. For instance, the differential expression of various C4H gene isoforms is linked to specific cis-acting regulatory elements found in their promoter regions, indicating that the pathway is subject to transcriptional control. nih.gov

Data Tables

Table 1: Key Enzymes in Xanthohumol Biosynthesis

EnzymeAbbreviationSubstrate(s)Product
Cinnamate 4-HydroxylaseC4Htrans-Cinnamic acidp-Coumaric acid
4-Coumarate CoA Ligase4CLp-Coumaric acid, CoA, ATPp-Coumaroyl-CoA
Chalcone SynthaseCHSp-Coumaroyl-CoA, 3x Malonyl-CoANaringenin Chalcone
Humulus lupulus Prenyltransferase 1HlPT-1Naringenin Chalcone, DMAPPDesmethylxanthohumol
O-Methyltransferase 1OMT1Desmethylxanthohumol, SAMXanthohumol

Transcriptional Regulation of Biosynthetic Genes

The production of xanthohumol is governed by the expression of a suite of biosynthetic genes. The regulation of these genes is a critical determinant of the final concentration of xanthohumol in the hop plant. Several transcription factors (TFs) from families such as bHLH, MYB, WDR, and WRKY have been identified as key regulators of this pathway. mdpi.comiung.pl

Key enzymes and their corresponding genes in the xanthohumol biosynthetic pathway include:

Phenylalanine ammonia-lyase (PAL) : Catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. wikipedia.orgresearchgate.net

4-coumarate:CoA ligase (4CL) : Activates 4-coumarate to form 4-coumaroyl-CoA, a key precursor for chalcone synthase.

Chalcone synthase (CHS_H1) : A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. wikipedia.orgresearchgate.net

O-methyltransferase 1 (OMT1) : Responsible for the methylation of a hydroxyl group on the chalcone backbone. mdpi.comresearchgate.net

Prenyltransferases (PT1 and PT2) : These enzymes catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the chalcone ring, a crucial step in the formation of prenylated flavonoids like xanthohumol. mdpi.com

The expression of these genes is orchestrated by a complex interplay of transcription factors. For instance, the transcription factor WRKY1 has been shown to activate the promoters of CHS_H1, PT1, and OMT1. mdpi.comiung.pl Furthermore, WRKY1 can auto-activate its own promoter, amplifying its regulatory effect. mdpi.comiung.pl The activity of the CHS_H1 promoter is also regulated by MBW complexes, which consist of MYB, bHLH, and WDR proteins. mdpi.comiung.pl The OMT1 promoter can be activated by binary complexes of WRKY1/WDR1 and WDR1/MYB1. mdpi.comiung.pl Conversely, some transcription factors, such as MYB8, can act as repressors, downregulating the expression of OMT1 and PT1. mdpi.comiung.pl

GeneEnzymeFunction in Xanthohumol BiosynthesisKey Transcriptional Regulators
PALPhenylalanine ammonia-lyaseConverts L-phenylalanine to cinnamic acid. wikipedia.orgresearchgate.netRegulated by developmental and environmental cues.
4CL4-coumarate:CoA ligaseActivates 4-coumarate to 4-coumaroyl-CoA.Co-regulated with other pathway genes.
CHS_H1Chalcone synthaseSynthesizes the chalcone backbone. wikipedia.orgresearchgate.netActivated by WRKY1 and MBW complexes (MYB/bHLH/WDR). mdpi.comiung.pl
OMT1O-methyltransferase 1Methylates the chalcone intermediate. mdpi.comresearchgate.netActivated by WRKY1, WRKY1/WDR1, and WDR1/MYB1 complexes; repressed by MYB8. mdpi.comiung.pl
PT1, PT2PrenyltransferasesAdds a prenyl group to the chalcone. mdpi.comActivated by WRKY1; repressed by MYB8. mdpi.comiung.pl

Environmental and Developmental Influences on Gene Expression

The expression of xanthohumol biosynthetic genes is not static but is influenced by a variety of external and internal cues. Environmental conditions and the developmental stage of the plant play a significant role in modulating the transcriptional activity of these genes, thereby affecting the accumulation of xanthohumol. mdpi.com

Developmental Stage: The expression of genes such as BCAT1, CHS_H1, PT1, PT2, and OMT1 is significantly higher in the hop cones, specifically in the lupulin glands, compared to other parts of the plant like leaves. mdpi.comiung.pl For instance, the activity of PT1 and PT2 can be 100 to 170 times greater in lupulin glands than in leaves. mdpi.com The expression levels of these genes can also vary depending on the developmental stage of the cones. mdpi.com

Environmental Factors:

Heat and Water Stress: High temperatures and low-water conditions have been demonstrated to negatively affect the expression of key biosynthetic genes. nih.gov Heat stress, in particular, can lead to the significant downregulation of genes related to naringenin-chalcone synthase activity, suggesting that xanthohumol biosynthesis is compromised under such conditions. nih.gov Compound stress involving both high temperature and low water has been shown to down-regulate the expression of chalcone synthase and prenyltransferase transcripts. nih.gov

FactorInfluence on Gene ExpressionAffected GenesOutcome
Developmental Stage (Cones vs. Leaves)Significantly higher expression in cones, particularly lupulin glands. mdpi.comiung.plCHS_H1, PT1, PT2, OMT1. mdpi.comiung.plLocalization of xanthohumol synthesis in cones.
Nitrogen AvailabilityCan alter gene expression, though the effect is cultivar-specific. mdpi.comPAL. mdpi.comVariable impact on final xanthohumol concentration. mdpi.com
Heat StressDownregulation of key biosynthetic genes. nih.govChalcone synthase. nih.govReduced xanthohumol production. nih.gov
Low-Water StressCan contribute to the downregulation of biosynthetic genes, especially in combination with heat stress. nih.govChalcone synthase, prenyltransferase. nih.govCompromised xanthohumol biosynthesis. nih.gov

Microbial Biosynthesis of Xanthohumol and Related Compounds

The complex biosynthetic pathway and low abundance of xanthohumol in nature have driven research into alternative production methods, with microbial biosynthesis emerging as a promising approach. nih.govnih.govuconn.edu This involves engineering microorganisms, such as the yeast Saccharomyces cerevisiae, to produce xanthohumol and its precursors de novo from simple carbon sources like glucose. nih.govnih.govuconn.edu

The reconstruction of the xanthohumol biosynthetic pathway in a microbial host requires the introduction of the necessary plant-derived genes. researchgate.net This typically involves a modular approach, where different parts of the pathway are engineered and optimized. nih.gov For instance, the pathway can be divided into modules for the production of p-coumaroyl-CoA, the supply of malonyl-CoA, prenylation, and methylation. nih.gov

Key steps in engineering microbial biosynthesis of xanthohumol include:

Introduction of the core flavonoid pathway: This involves expressing genes encoding enzymes like tyrosine ammonia-lyase (TAL) from bacteria such as Flavobacterium johnsoniae, 4-coumarate:CoA ligase, and chalcone synthase to produce the naringenin chalcone precursor. nih.gov

Enhancing precursor supply: The availability of precursors like malonyl-CoA and dimethylallyl pyrophosphate (DMAPP) is often a limiting factor. Strategies to address this include overexpressing genes in the native yeast pathways, such as ACC1 for malonyl-CoA production, and genes of the mevalonate (MVA) pathway for DMAPP synthesis. nih.govresearchgate.net

Introducing prenylation and methylation steps: The plant genes for prenyltransferase (PT1L) and O-methyltransferase (OMT1) are introduced to convert the chalcone intermediate into demethylxanthohumol (DMX) and finally to xanthohumol. nih.govresearchgate.net

Molecular and Cellular Mechanisms of Biological Activities

Oxidative Stress Modulation

A primary mechanism through which xanthohumol (B1683332) B exerts its effects is by modulating oxidative stress. This involves both direct interaction with reactive oxygen species (ROS) and the upregulation of the body's intrinsic antioxidant defense systems. mdpi.comgoogle.com

Free Radical Scavenging Capabilities

Xanthohumol B has demonstrated significant potential as an antioxidant through its ability to directly scavenge physiologically relevant reactive oxygen species. aacrjournals.org This capacity is largely attributed to the hydroxyl groups in its chemical structure, which can donate electrons or hydrogen atoms to neutralize free radicals. mdpi.com The primary mechanisms involved are hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.comresearchgate.net

Research has identified this compound as a potent scavenger of the highly reactive hydroxyl radical (•OH). aacrjournals.orgresearchgate.net In the Hydroxyl Radical Antioxidant Capacity (HORAC) assay, this compound demonstrated exceptionally high scavenging ability. researchgate.netresearchgate.net Studies using the Oxygen Radical Absorbance Capacity (ORAC) assay, adapted to detect hydroxyl radicals, found that this compound at a concentration of 1 μM was significantly more potent than Trolox, a water-soluble vitamin E analogue used as a reference compound. aacrjournals.orgmdpi.com Specifically, it was found to be nine times more effective than Trolox in scavenging hydroxyl radicals. mdpi.commdpi.com This potent activity may be partially mediated by its metal ion chelating properties. researchgate.net

This compound is also an effective scavenger of peroxyl radicals (ROO•). aacrjournals.org The ORAC assay, which measures peroxyl radical scavenging capacity, has been used to quantify this activity. aacrjournals.orgresearchgate.net In this assay, this compound was shown to be 2.9 to 3 times more potent than the reference compound Trolox at a concentration of 1 μM. aacrjournals.orgmdpi.commdpi.com

This compound is capable of both scavenging superoxide (B77818) anion radicals (O₂⁻•) and inhibiting their production. aacrjournals.orgscielo.brscielo.br In a system utilizing xanthine/xanthine oxidase to generate superoxide, this compound inhibited its production with a half-maximal inhibitory concentration (IC₅₀) of 27.7 ± 4.9 μM. mdpi.com Furthermore, in a cellular model using TPA-stimulated HL-60 cells, this compound demonstrated more potent inhibition of superoxide anion radical production with an IC₅₀ value of 2.6 ± 0.4 μM, suggesting it may also interfere with the signal transduction cascade that leads to superoxide production. aacrjournals.orgmdpi.com

Table 1: Free Radical Scavenging Activity of this compound

Radical Species Assay/System Finding Comparative Potency Source(s)
Hydroxyl Radical (•OH) ORAC Assay Effective scavenger 9-fold more potent than Trolox aacrjournals.orgmdpi.commdpi.com
Peroxyl Radical (ROO•) ORAC Assay Effective scavenger 2.9 to 3-fold more potent than Trolox aacrjournals.orgmdpi.commdpi.com
Superoxide Anion (O₂⁻•) Xanthine/Xanthine Oxidase Inhibition of production IC₅₀: 27.7 ± 4.9 μM mdpi.com

| Superoxide Anion (O₂⁻•) | TPA-stimulated HL-60 cells | Inhibition of production | IC₅₀: 2.6 ± 0.4 μM | aacrjournals.orgmdpi.com |

Regulation of Endogenous Antioxidant Systems

Beyond direct radical scavenging, this compound enhances cellular resilience to oxidative stress by activating endogenous defense pathways. mdpi.com It modulates signaling pathways that regulate the expression of a suite of antioxidant and detoxifying enzymes. mdpi.comresearchgate.net

A key mechanism underlying this compound's cytoprotective effects is the activation of the Nuclear Factor E2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. mdpi.comresearchgate.netacs.org The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by a repressor protein, Keap1 (Kelch-like ECH associated protein 1). mdpi.comnih.gov

Research indicates that this compound functions as a novel small-molecule activator of Nrf2 in neuronal cells. acs.org The proposed mechanism involves the α,β-unsaturated ketone structure in this compound, which is a weak electrophile. acs.orgnih.gov This structure allows this compound to interact with and covalently modify the Keap1 protein, likely on its cysteine residues. nih.govacs.org This modification of Keap1 leads to the release of Nrf2, allowing it to translocate to the nucleus. bioactivetech.pl

Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of various cytoprotective genes. nih.govacs.org This binding initiates the transcription of a panel of phase II detoxifying and antioxidant enzymes. acs.orgnih.gov Studies have shown that pretreatment of cells with this compound significantly upregulates the expression of Nrf2 target genes and their corresponding proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase (NQO1), glutathione (B108866), thioredoxin, and thioredoxin reductase. acs.orgbioactivetech.pl This activation of the Nrf2/ARE pathway provides an indirect but powerful antioxidant effect, enhancing the cell's capacity to neutralize toxins and reactive oxygen species. acs.orgnih.gov

Table 2: Compound Names Mentioned

Compound Name Abbreviation
8-prenylnaringenin (B1664708)
Acetaminophen APAP
Glutathione GSH
Heme oxygenase-1 HO-1
Hydroxyl radical •OH
Isoxanthohumol (B16456) IX
Keap1 Kelch-like ECH associated protein 1
Menadione
NAD(P)H:quinone oxidoreductase NQO1, QR
Nuclear Factor E2-Related Factor 2 Nrf2
Peroxyl radical ROO•
Superoxide anion radical O₂⁻•
Tetrahydroxanthohumol
Trolox
Induction of Detoxifying Enzymes (e.g., Quinone Reductase)

This compound has been identified as a potent inducer of quinone reductase (QR), a key phase II detoxifying enzyme. mdpi.comacs.orgfrontiersin.org This induction is a significant mechanism behind its chemopreventive potential. mdpi.comacs.org The process is mediated through the Keap1-Nrf2 signaling pathway. mdpi.comacs.orgbioactivetech.pl

This compound interacts with Kelch-like ECH-associated protein 1 (Keap1), a protein that sequesters Nuclear factor erythroid 2-related factor 2 (Nrf2) in the cytoplasm. mdpi.comacs.org By binding to cysteine residues on Keap1, this compound facilitates the release and nuclear translocation of Nrf2. acs.orgacs.org Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), a specific DNA sequence in the regulatory region of target genes, leading to the transcriptional activation of detoxifying enzymes like QR. acs.orgbioactivetech.placs.org

Studies using Hepa1c1c7 murine liver cells have demonstrated that this compound increases the activity of quinone reductase by several fold at concentrations above 1 µM. frontiersin.org In HepG2-ARE-C8 cells, this compound was shown to increase ARE-mediated reporter activity in a dose-dependent manner. acs.org The concentration of this compound required to double the specific activity of QR (CD value) was determined to be 1.7 ± 0.7 μM. acs.org

The induction of QR by this compound has been shown to have a protective effect against DNA damage. In Hepa1c1c7 cells, pretreatment with this compound significantly inhibited DNA single-strand breaks induced by menadione, a quinone that can cause oxidative stress. acs.org This protective effect was reversed by dicumarol, a QR inhibitor, confirming the role of QR induction in this process. acs.org

Table 1: Effect of this compound on Quinone Reductase Activity

Cell LineEffectMechanismKey FindingsCitation
Hepa1c1c7Induction of Quinone ReductaseActivation of Nrf2/ARE pathwayCD value of 1.7 ± 0.7 μM acs.org
HepG2-ARE-C8Increased ARE reporter activityNrf2-mediated transcriptionDose-dependent increase acs.org
Hepa1c1c7Inhibition of menadione-induced DNA damageDetoxification of quinonesEffect reversed by dicumarol acs.org
Modulation of Antioxidant Enzyme Activity

Key antioxidant enzymes influenced by this compound include:

Heme Oxygenase-1 (HO-1): this compound has been shown to upregulate the expression of HO-1. spandidos-publications.comnih.gov In a model of renal ischemia/reperfusion injury, this compound significantly increased the mRNA and protein levels of HO-1. spandidos-publications.com This effect was linked to the activation of the Nrf2/HO-1 signaling pathway. spandidos-publications.com The induction of HO-1 is considered a key part of the anti-inflammatory activity of this compound. bioactivetech.pl

Superoxide Dismutase (SOD) and Catalase: this compound can influence the activity of SOD and catalase, which are crucial for detoxifying reactive oxygen species. mdpi.com It has been shown to upregulate the expression of these endogenous antioxidant enzymes. mdpi.com

Glutathione Peroxidase and Glutathione (GSH): this compound can also impact the glutathione system. It has been noted to increase the levels of glutathione (GSH), an important intracellular antioxidant. bioactivetech.plmdpi.com

The activation of the Nrf2 pathway is central to these effects. mdpi.comspandidos-publications.comnih.gov Studies have shown that this compound treatment leads to increased nuclear translocation of Nrf2, which in turn activates the transcription of genes for antioxidant enzymes like HO-1 and NQO1. spandidos-publications.comnih.gov In microglial BV2 cells, the anti-inflammatory effects of this compound were associated with the NRF2-ARE pathway and specifically the induction of HO-1. bioactivetech.pl

Anti-inflammatory Signal Transduction

Inhibition of Nuclear Factor-Kappa B (NFκB) Activation Pathways

This compound exerts significant anti-inflammatory effects by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.comspandidos-publications.comaacrjournals.orgashpublications.orgspandidos-publications.comnih.govnih.govcapes.gov.brnih.govmdpi.commdpi.comspandidos-publications.com This inhibition occurs at multiple levels of the pathway, effectively suppressing the transcription of pro-inflammatory genes.

A primary mechanism of inhibition involves the IκB kinase (IKK) complex. acs.orgaacrjournals.orgashpublications.orgnih.govcapes.gov.br this compound has been shown to directly inhibit IKK activation. ashpublications.orgnih.govcapes.gov.br This is achieved through the covalent modification of cysteine residues within the IKKβ subunit. ashpublications.orgnih.govcapes.gov.brnih.gov Specifically, research points to the modification of cysteine residue 179 of IKKβ. ashpublications.orgnih.govcapes.gov.br This interaction prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. spandidos-publications.comaacrjournals.orgnih.govmdpi.comresearchgate.net As a result, the NF-κB p50-p65 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus. spandidos-publications.comaacrjournals.orgashpublications.orgnih.govcapes.gov.brresearchgate.net

Furthermore, this compound can directly target the p65 subunit of NF-κB. acs.orgashpublications.orgnih.govcapes.gov.br It has been demonstrated that this compound modifies cysteine residue 38 of the p65 protein, which inhibits its ability to bind to DNA. ashpublications.orgnih.govcapes.gov.br

Studies have consistently shown that this compound treatment leads to:

Decreased phosphorylation and degradation of IκBα. spandidos-publications.comaacrjournals.orgnih.govmdpi.comresearchgate.net

Reduced nuclear translocation of the p65 subunit. spandidos-publications.comashpublications.orgspandidos-publications.comnih.govcapes.gov.brresearchgate.net

Suppression of NF-κB-dependent reporter gene transcription. ashpublications.orgnih.govcapes.gov.brmdpi.com

This inhibitory effect on NF-κB has been observed in various cell types, including leukemia cells, gastric cancer cells, and endothelial cells, in response to stimuli like tumor necrosis factor-alpha (TNF-α). acs.orgspandidos-publications.comaacrjournals.org

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β, IL-12)

A key consequence of this compound's inhibition of the NF-κB pathway is the reduced production of pro-inflammatory cytokines. mdpi.commdpi.comnih.gov Research has demonstrated that this compound can significantly decrease the secretion of several key inflammatory mediators.

Tumor Necrosis Factor-α (TNF-α): this compound has been shown to inhibit the production of TNF-α in various models. mdpi.commdpi.comnih.gov In LPS-stimulated macrophages, it effectively reduces the release of this potent pro-inflammatory cytokine. mdpi.comresearchgate.net

Interleukin-6 (IL-6): The production of IL-6 is also suppressed by this compound. mdpi.commdpi.comnih.gov This has been observed in in vitro studies with macrophages and other cell types. mdpi.comnih.gov

Interleukin-1β (IL-1β): this compound has been shown to reduce the secretion of IL-1β, another critical cytokine in the inflammatory response. mdpi.commdpi.comnih.gov

Interleukin-12 (IL-12): Studies have highlighted this compound's ability to inhibit the production of IL-12, a key cytokine that drives T helper 1 (Th1) immune responses. nih.govmdpi.commetagenicsinstitute.comresearchgate.net This inhibition has been observed in stimulated macrophages. nih.govmdpi.comresearchgate.net In vivo studies have also shown that this effect can attenuate skin inflammation in models of chronic allergic contact dermatitis. nih.govmdpi.com

The mechanism for this modulation is largely attributed to the suppression of NF-κB activation, as the genes encoding these cytokines are regulated by this transcription factor. mdpi.commdpi.com By preventing the nuclear translocation of NF-κB, this compound effectively blocks the transcription of these pro-inflammatory genes. mdpi.commdpi.com

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production

CytokineEffectCell/Model SystemUnderlying MechanismCitation
TNF-αInhibitionLPS-stimulated macrophagesNF-κB inhibition mdpi.comresearchgate.net
IL-6InhibitionMacrophages, ChondrocytesNF-κB inhibition mdpi.comnih.govfrontiersin.org
IL-1βInhibitionLPS-activated macrophagesNF-κB inhibition mdpi.comnih.gov
IL-12InhibitionStimulated macrophages, Chronic allergic contact dermatitis modelNF-κB inhibition nih.govmdpi.comresearchgate.net

Interaction with Farnesoid X Receptor (FXR) Agonism

This compound has been identified as an agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. acs.orgbiologists.combiologists.comnih.gov This interaction represents another significant mechanism through which this compound exerts its biological effects.

Studies have shown that this compound can bind to the ligand-binding domain of FXR and activate it. acs.orgbiologists.com This activation has been demonstrated both in vitro and in vivo. acs.orgbiologists.combiologists.com For instance, research in obese-diabetic mice showed that this compound administration led to changes in the expression of several mRNAs that are consistent with FXR activation. acs.org

The activation of FXR by this compound can lead to several downstream effects, including:

Modulation of Bile Acid Homeostasis: FXR is a primary receptor for bile acids, and its activation by this compound can influence bile acid synthesis and transport. biologists.comnih.gov

Regulation of Lipid and Glucose Metabolism: FXR activation is known to inhibit de novo lipogenesis and gluconeogenesis, which can contribute to the beneficial effects of this compound on metabolic disorders. acs.org

It is worth noting that some research suggests this compound can act as both a direct agonist and an indirect modulator of FXR. biologists.com The interplay between this compound and FXR is complex and can be influenced by factors such as diet and the specific physiological context. nih.gov For example, in mice on a high-fat diet, this compound was shown to ameliorate liver dysfunction through both FXR-dependent and independent signaling pathways. nih.gov

Inhibition of COX-2 and PGE2 Pathways

This compound demonstrates anti-inflammatory properties through the inhibition of the cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2) pathways. mdpi.comaacrjournals.orgresearchgate.netmedchemexpress.comselleckchem.com COX-2 is an inducible enzyme that plays a key role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, including the pro-inflammatory mediator PGE2. mdpi.com

Multiple studies have confirmed that this compound can inhibit the activity of both COX-1 and COX-2. aacrjournals.orgresearchgate.netmedchemexpress.comselleckchem.com This inhibition has been identified as a potential mechanism for its antitumor-promoting and anti-inflammatory effects. aacrjournals.orgresearchgate.net

The suppression of the COX-2/PGE2 pathway by this compound has been observed in various contexts:

Acne Pathogenesis: In models related to acne, this compound has been shown to inhibit pro-inflammatory mediators, including COX-2 and PGE2. mdpi.com

Intestinal Inflammation: In colon epithelial cells stimulated with TNF-α, this compound suppressed the expression of COX-2. mdpi.com Similarly, in intestinal epithelial cells treated with LPS, this compound inhibited the expression of COX-2. nih.gov

Osteoarthritis: In a model of osteoarthritis, this compound was found to decrease the production of PGE2 in chondrocytes stimulated with IL-1β. frontiersin.org

The inhibition of the COX-2 pathway is often linked to the suppression of NF-κB activation, as the COX-2 gene is a downstream target of NF-κB. mdpi.commdpi.com By inhibiting NF-κB, this compound can effectively downregulate the expression of COX-2 and subsequently reduce the production of PGE2, thereby mitigating inflammation. mdpi.commdpi.com

Antineoplastic Mechanisms in Cellular Models

This compound, a prenylated chalcone (B49325) derived from the hop plant (Humulus lupulus), has demonstrated significant antineoplastic activities in various cancer cell models. iiarjournals.orgnih.gov Its mechanisms of action are multifaceted, primarily involving the inhibition of cancer cell growth and the induction of programmed cell death, known as apoptosis. frontiersin.org

Xanthohumol has been shown to effectively inhibit the proliferation of a wide range of human cancer cell lines. iiarjournals.orgfrontiersin.org This antiproliferative effect is observed in cancers of the breast, colon, prostate, ovary, and blood. iiarjournals.org Studies have demonstrated that xanthohumol's ability to halt cell growth is dose- and time-dependent. For instance, in colorectal cancer cell lines such as HCT116, SW620, and HT29, xanthohumol inhibited cell proliferation in a manner that was dependent on both the concentration of the compound and the duration of the treatment. ijbs.com Similarly, in breast cancer cells (MCF-7 and MDA-MB-231), cell growth inhibition was more pronounced with higher concentrations and longer exposure times. nih.gov

Research on various cancer cell lines, including those of the prostate (LNCaP, PC-3, DU145), has shown high sensitivity to xanthohumol, with significant growth inhibition occurring at concentrations in the micromolar range. frontiersin.org In human colon cancer cells (40-16), the half-maximal inhibitory concentrations (IC50) were observed to decrease with longer incubation periods, indicating a sustained inhibitory effect. nih.gov The antiproliferative properties of xanthohumol have also been noted in non-small cell lung cancer cells (A549), where it decreased cell proliferation while showing lower cytotoxicity to normal human lung fibroblasts. phcog.comnih.gov Furthermore, xanthohumol has been found to suppress the proliferation of esophageal squamous cell carcinoma cells and glioblastoma cells. researchgate.net

The underlying mechanisms for this inhibition of proliferation are linked to the compound's ability to interfere with key signaling pathways that regulate cell growth and survival, such as the STAT3, Akt, and NF-κB pathways. frontiersin.org By downregulating these pathways, xanthohumol can effectively arrest the uncontrolled proliferation that is characteristic of cancer cells. frontiersin.org

Table 1: Effect of Xanthohumol on Cancer Cell Proliferation

Cell Line Cancer Type Key Findings Reference
HCT116, SW620, HT29 Colorectal Cancer Dose- and time-dependent inhibition of cell proliferation. ijbs.comresearchgate.net
MCF-7, MDA-MB-231 Breast Cancer Dose- and time-dependent inhibition of cell growth. nih.gov
LNCaP, PC-3, DU145 Prostate Cancer Highly sensitive to xanthohumol, leading to growth inhibition. frontiersin.org
40-16 Colon Cancer IC50 values decreased with longer incubation times. nih.gov
A549 Non-Small Cell Lung Cancer Decreased cell proliferation with low cytotoxicity to normal cells. phcog.comnih.gov
SGC-7901, SNU216, SNU668 Gastric Cancer Reduced viability in cancer cells but not in non-tumorigenic gastric cells. nih.gov
KYSE30 Esophageal Squamous Cell Carcinoma Suppressed proliferation, foci formation, and colony growth. researchgate.net

A primary mechanism through which xanthohumol exerts its anticancer effects is the induction of apoptosis, or programmed cell death. iiarjournals.orgfrontiersin.org This process is crucial for eliminating malignant cells and is a key target for many cancer therapies. Xanthohumol has been shown to trigger apoptosis in a variety of cancer cell types, including those of the prostate, liver, and lung. iiarjournals.orgphcog.comspandidos-publications.com

Central to the apoptotic process is the activation of a family of cysteine proteases known as caspases. Xanthohumol has been consistently shown to activate these key executioners of apoptosis. In human prostate cancer cells, xanthohumol treatment leads to the cleavage and activation of initiator caspases-8 and -9, as well as the effector caspase-3. iiarjournals.org Similarly, in human liver cancer (HepG2) and non-small cell lung cancer (A549) cells, xanthohumol treatment resulted in a significant increase in the activity of caspase-3, -8, and -9. phcog.comnih.govspandidos-publications.com The activation of caspase-3 and -9 has also been observed in human malignant glioblastoma cells following exposure to xanthohumol. acs.org

In colon cancer cells, xanthohumol induces the activation of caspases-3, -7, -8, and -9. nih.gov Studies on gastric cancer cells (SGC-7901) also reveal that xanthohumol upregulates caspase-3 as part of its apoptotic mechanism. nih.gov Furthermore, in breast cancer cells, an increase in cleaved caspase-3 is observed with increasing doses of xanthohumol, indicating the involvement of the caspase cascade in the apoptotic pathway. spandidos-publications.com This broad-spectrum activation of caspases across different cancer types highlights a conserved mechanism of xanthohumol-induced apoptosis.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial pathway of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. mdpi.combiomolther.org Xanthohumol has been found to modulate the expression of these proteins to favor apoptosis.

In several cancer cell lines, xanthohumol treatment leads to the downregulation of anti-apoptotic proteins. For example, in human prostate cancer cells, xanthohumol inhibits the expression of Bcl-2. iiarjournals.org Similarly, in human colon cancer cells, a reduction in Bcl-2 expression is observed after treatment. nih.gov In gastric cancer cells, xanthohumol downregulates the anti-apoptotic proteins Bcl-xL and Bcl-2. nih.gov This effect is also seen in B-chronic lymphocytic leukemia cells, where xanthohumol leads to the downregulation of Mcl-1, Bcl-xL, and Bcl-2. ashpublications.org

Concurrently, xanthohumol can upregulate pro-apoptotic proteins. In gastric cancer cells, it increases the expression of the pro-apoptotic protein Bax. nih.gov In human liver cancer cells, xanthohumol treatment leads to a downregulation of the Bcl-2/Bax expression ratio, which promotes apoptosis. spandidos-publications.comnih.gov The modulation of these Bcl-2 family proteins by xanthohumol shifts the cellular balance towards apoptosis, thereby contributing to its anticancer activity.

Table 2: Modulation of Bcl-2 Family Proteins by Xanthohumol

Cell Line Cancer Type Effect on Bcl-2 Family Proteins Reference
PC-3, C4-2 Prostate Cancer Inhibition of Bcl-2. iiarjournals.org
40-16 Colon Cancer Downregulation of Bcl-2. nih.gov
SGC-7901 Gastric Cancer Downregulation of Bcl-xL and Bcl-2; Upregulation of Bax and Bid. nih.gov
HepG2 Liver Cancer Downregulation of Bcl-2/Bax ratio. spandidos-publications.comnih.gov
B-CLL B-Chronic Lymphocytic Leukemia Downregulation of Mcl-1, Bcl-xL, and Bcl-2. ashpublications.org
T98G Malignant Glioblastoma Downregulation of Bcl-2. acs.org

Poly(ADP-ribose) polymerase (PARP) is a protein involved in DNA repair, and its cleavage by activated caspases is a hallmark of apoptosis. Xanthohumol treatment has been shown to induce PARP cleavage in various cancer cell lines. In human prostate cancer cells, xanthohumol induces the cleavage of PARP-1. iiarjournals.org This finding is consistent across multiple studies and cancer types.

For instance, in human colon cancer cells, the cleaved 89 kDa fragment of PARP is detected following xanthohumol treatment, indicating apoptosis induction. nih.gov Similarly, in human liver cancer cells, xanthohumol promotes the expression of cleaved PARP. spandidos-publications.comnih.gov In gastric cancer cells, xanthohumol upregulates PARP as part of its apoptotic mechanism. nih.gov Furthermore, in breast cancer cells, an increase in cleaved PARP is observed with increasing doses of xanthohumol. spandidos-publications.com The cleavage of PARP by xanthohumol serves as a clear indicator of its ability to induce caspase-dependent apoptosis in cancer cells.

Apoptosis can be initiated through two main pathways: the extrinsic or death receptor pathway, and the intrinsic or mitochondrial pathway. Research indicates that xanthohumol can activate both of these pathways to induce apoptosis in cancer cells.

The death receptor pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Xanthohumol has been shown to cause the cleavage and activation of procaspase-8 in prostate cancer cells, suggesting the involvement of the death receptor pathway. iiarjournals.org In non-small cell lung cancer cells and colon cancer cells, the activation of caspase-8 further supports the role of this extrinsic pathway. nih.govphcog.comnih.gov

The mitochondrial pathway is initiated by intracellular stress and is regulated by the Bcl-2 family of proteins. Xanthohumol activates this pathway by causing mitochondrial depolarization and the release of cytochrome c from the mitochondria into the cytosol. iiarjournals.org This is observed in prostate cancer cells, where xanthohumol induces the cleavage of procaspase-9, a key event in the mitochondrial pathway. iiarjournals.org The activation of caspase-9 has also been reported in non-small cell lung cancer cells, colon cancer cells, and malignant glioblastoma cells treated with xanthohumol. nih.govphcog.comnih.govacs.org In some cancer types, such as neuroblastoma, xanthohumol has been found to increase the expression of death receptor 5 (DR5), further enhancing its pro-apoptotic effects. nih.gov The ability of xanthohumol to engage both the death receptor and mitochondrial pathways underscores its robust pro-apoptotic capabilities. nih.gov

Cell Cycle Arrest (e.g., G1 and S phases)

Xanthohumol has been shown to induce cell cycle arrest at different phases, primarily the G1 and S phases, in various cell lines. In esophageal squamous cell carcinoma (ESCC) cells, treatment with xanthohumol resulted in a significant arrest in the G1 phase of the cell cycle. frontiersin.org This was accompanied by a decrease in the expression of cyclin D1 and cyclin D3, which are key regulatory proteins for G1 phase progression. frontiersin.org Similarly, in breast cancer cells (MCF-7 and MDA-MB-231), xanthohumol induced G0/G1 cell cycle arrest. semanticscholar.org

Conversely, in other cancer cell types, xanthohumol causes an S-phase arrest. In the estrogen receptor-negative MDA-MB-435 mammary adenocarcinoma cell line, xanthohumol treatment led to a dose-dependent accumulation of cells in the S phase. aacrjournals.org This was also observed in A549 non-small cell lung cancer cells, where xanthohumol induced a significant accumulation of cells in the S phase. nih.gov For instance, the percentage of A549 cells in S phase increased from 8.94% in untreated cells to 46.95% in cells treated with 42 μM xanthohumol. nih.gov Studies on NG108-15 neuroblastoma-glioma hybrid cells also demonstrated that xanthohumol can arrest the cell cycle at the G1/S transition. researchgate.net

Table 1: Effect of Xanthohumol on Cell Cycle Progression in A549 Cells

Xanthohumol Concentration (μM)Percentage of Cells in S Phase
08.94 ± 0.23%
1412.34 ± 1.09%
2816.43 ± 1.52%
4246.95 ± 2.03%

Data sourced from a study on A549 non-small cell lung cancer cells. nih.gov

Inhibition of DNA Synthesis and Polymerase Activity

A key mechanism underlying the antiproliferative effects of xanthohumol is its ability to inhibit DNA synthesis. Research has shown that xanthohumol can directly inhibit the activity of DNA polymerase α, a crucial enzyme for DNA replication. aacrjournals.orgnih.govnih.gov In vitro assays demonstrated that xanthohumol inhibited DNA polymerase α activity. aacrjournals.org This enzymatic inhibition translates to a reduction in DNA synthesis within cells. In MDA-MB-435 mammary adenocarcinoma cells, treatment with xanthohumol for 48 hours resulted in a 59.6% inhibition of thymidine (B127349) incorporation into newly synthesized DNA at a concentration of 25.0 μM. aacrjournals.org This inhibition of DNA synthesis is a contributing factor to the observed S-phase cell cycle arrest in these cells. aacrjournals.orgmdpi.comresearchgate.net

Anti-angiogenic Mechanisms

Xanthohumol exhibits potent anti-angiogenic properties by interfering with multiple steps in the process of new blood vessel formation.

Inhibition of Endothelial Cell Invasion and Migration

A critical aspect of angiogenesis is the ability of endothelial cells to invade the surrounding matrix and migrate to form new vascular structures. Xanthohumol has been demonstrated to effectively inhibit these processes. nih.govnih.govmdpi.com In studies using human umbilical vein endothelial cells (HUVECs), xanthohumol was shown to negatively interfere with their ability to migrate and invade. nih.gov This inhibition is a fundamental part of its anti-angiogenic activity. mdpi.com

Blockage of Specific Pathways (e.g., NF-κB, Akt) in Endothelial Cells

The anti-angiogenic effects of xanthohumol are mediated through the modulation of key signaling pathways in endothelial cells, particularly the NF-κB and Akt pathways. nih.govmdpi.com Xanthohumol has been shown to repress both of these pathways. nih.gov The inhibition of NF-κB activation and the subsequent blockage of its translocation to the nucleus is one of the mechanisms by which xanthohumol exerts its anti-angiogenic activity. nih.gov Additionally, xanthohumol inhibits the phosphorylation of Akt in endothelial cells, further contributing to its anti-angiogenic effects. nih.govnih.gov

Modulation of Specific Signaling Pathways

Xanthohumol's biological activities are intricately linked to its ability to modulate specific intracellular signaling cascades.

Akt/mTORC1/p70S6K/4EBP1 Pathways

Xanthohumol has been shown to inhibit the Akt/mTORC1 signaling pathway. nih.gov In human endothelial cells, treatment with 10μM xanthohumol for one hour led to a significant decrease in the phosphorylation of Akt at the Threonine 308 position. nih.govresearchgate.net This inactivation of Akt has downstream consequences. Consistent with the inhibition of Akt, xanthohumol treatment also decreased the phosphorylation of mTOR at Serine 2448, as well as the phosphorylation of its downstream targets, p70S6K and 4EBP1. nih.govresearchgate.net The mTORC1 complex, which includes mTOR, Raptor, and GβL, plays a crucial role in regulating protein synthesis by activating p70S6K and inactivating 4EBP1. haematologica.org By inhibiting this cascade, xanthohumol can effectively modulate cellular processes controlled by this pathway. Interestingly, the inactivation of the Akt pathway by xanthohumol appears to occur independently of AMPK activation, suggesting that these are two distinct molecular cascades targeted by the compound in endothelial cells. nih.govresearchgate.net

Notch Signaling Pathway (e.g., Notch1/HES-1)

Xanthohumol has been shown to interfere with the Notch signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. plos.orgnih.gov Dysregulation of this pathway is implicated in various cancers. Research has demonstrated that xanthohumol can inhibit the Notch1 signaling pathway, leading to a reduction in the expression of its downstream target, Hairy and Enhancer of Split-1 (HES-1). plos.orgnih.govnih.gov

In studies on human hepatocellular carcinoma (HCC) cell lines, treatment with xanthohumol resulted in a significant decrease in the active form of Notch1. plos.orgnih.gov This inhibition was associated with a corresponding reduction in the protein levels of HES-1. plos.orgnih.gov The mechanism appears to be, at least in part, at the transcriptional level, as xanthohumol has been observed to decrease the transcription of HES-1. researchgate.net Similar inhibitory effects on Notch1 and HES-1 have also been reported in pancreatic cancer cells. nih.gov The suppression of the Notch1/HES-1 axis by xanthohumol is linked to the induction of apoptosis and the inhibition of cancer cell growth. plos.orgnih.gov

Table 1: Effect of Xanthohumol on Notch Signaling Pathway Components

Cell Line Treatment Effect on Notch1 Effect on HES-1 Reference
Hepatocellular Carcinoma (Huh-7, Hep3B, HepG2, SK-Hep-1) Xanthohumol Dramatically reduced Reduced plos.orgnih.gov
Pancreatic Cancer (MiaPaCa-2, PANC-1) Xanthohumol Markedly decreased Reduced (cell-line specific variations observed) nih.gov
Breast Cancer (MCF-7, MDA-MB-231) Xanthohumol Decreased expression Decreased transcription researchgate.netspandidos-publications.com
STAT3 Activation Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and inflammation. Constitutive activation of the STAT3 pathway is a hallmark of many cancers. Studies have identified xanthohumol as an inhibitor of STAT3 activation. nih.govspandidos-publications.comspandidos-publications.com

In human cholangiocarcinoma (CCA) cells, xanthohumol has been shown to inhibit STAT3 activation in a dose-dependent manner. spandidos-publications.comspandidos-publications.com Specifically, a concentration of 20 µM partially inhibited IL-6-induced STAT3 activation, while a 50 µM concentration led to complete inhibition. nih.govspandidos-publications.com This inhibition of STAT3 activity is associated with a significant reduction in CCA cell growth and the induction of apoptosis. nih.govspandidos-publications.comspandidos-publications.com In vivo studies using a CCA xenograft model in mice further confirmed these findings, showing that oral administration of xanthohumol reduced tumor growth and STAT3 activation in the tumor tissues. spandidos-publications.comtci-thaijo.orgresearchgate.net The mechanism underlying this effect appears to involve the suppression of the Akt-NFκB signaling pathway, which is upstream of STAT3. nih.govspandidos-publications.com

Table 2: Research Findings on Xanthohumol and STAT3 Activation in Cholangiocarcinoma (CCA)

Model System Xanthohumol Concentration Key Findings Reference
In vitro (CCA cell lines) 20 µM Partial inhibition of IL-6-induced STAT3 activation nih.govspandidos-publications.com
In vitro (CCA cell lines) 50 µM Complete inhibition of IL-6-induced STAT3 activation, reduced cell growth, induced apoptosis nih.govspandidos-publications.comspandidos-publications.com
In vivo (CCA xenograft mice) 50 µM in drinking water Reduced tumor growth, inhibited STAT3 activation in tumor tissue spandidos-publications.comtci-thaijo.orgresearchgate.net
AMPK Activation (e.g., via CaMKKβ)

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Several natural compounds exert their biological effects through the activation of AMPK. nih.govmdpi.com

Xanthohumol has been identified as an activator of AMPK in endothelial cells. nih.gov This activation is a key mechanism behind its anti-angiogenic effects. nih.gov The activation of AMPK by xanthohumol is mediated, at least in part, by the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), while the LKB1 kinase, another major upstream activator of AMPK, does not seem to be involved. nih.govresearchgate.net The activation of the CaMKKβ/AMPK pathway by xanthohumol leads to downstream effects such as the inhibition of endothelial cell functions required for angiogenesis. nih.gov

Modulation of Metabolic Homeostasis Pathways

Glucose Metabolism Regulation (e.g., Insulin (B600854) Resistance, Glucose Tolerance)

Xanthohumol and its derivatives have demonstrated beneficial effects on glucose metabolism, particularly in the context of metabolic syndrome. jobesitydiseases.comoregonstate.edu In animal models of diet-induced obesity, supplementation with xanthohumol has been shown to improve glucose tolerance and insulin sensitivity. oregonstate.edueuropeanreview.org

Studies in obese mice revealed that treatment with xanthohumol resulted in improved insulin sensitivity, as demonstrated by smaller increases and a more rapid recovery of blood glucose levels during a glucose tolerance test. oregonstate.edu Furthermore, some derivatives of xanthohumol have been found to significantly reduce fasting plasma glucose and insulin levels. oregonstate.edu These findings suggest a protective effect against the development of insulin resistance. jobesitydiseases.comoregonstate.edu The mechanisms are thought to involve the modulation of various metabolic pathways, including a metabolic switch from fatty acid synthesis to oxidation and the promotion of glucose uptake in muscle. jobesitydiseases.com

Lipid Metabolism Modulation

Inhibition of Triglyceride Synthesis

A key aspect of xanthohumol's role in lipid metabolism is its ability to inhibit the synthesis of triglycerides. This is achieved through the inhibition of diacylglycerol acyltransferase (DGAT), a crucial enzyme that catalyzes the final step in triglyceride biosynthesis. nih.govscbt.comtocris.com

Research focusing on the DGAT inhibitory activity of compounds from hops led to the isolation and identification of not only xanthohumol but also a related new compound designated as This compound . nih.gov Both compounds were found to inhibit DGAT activity in rat liver microsomes. nih.gov Specifically, xanthohumol and this compound inhibited DGAT activity with IC50 values of 50.3 µM and 194 µM, respectively. nih.gov Further studies in intact Raji cells showed that they preferentially inhibit the formation of triacylglycerol, confirming their inhibitory action on DGAT in living cells. nih.gov This inhibition of triglyceride synthesis is a key mechanism contributing to the potential of these compounds in addressing conditions like hypertriglyceridemia. researchgate.net

Table 3: Inhibitory Activity of Xanthohumol and this compound on Diacylglycerol Acyltransferase (DGAT)

Compound IC50 Value (in rat liver microsomes) Source
Xanthohumol 50.3 µM nih.gov
This compound 194 µM nih.gov
Diacylglycerol Acyltransferase (DGAT) Activity Modulation

This compound has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a critical enzyme in the synthesis of triglycerides. nih.govebi.ac.uk DGAT catalyzes the final step in the primary pathway for triglyceride formation. Studies using rat liver microsomes demonstrated that this compound inhibits DGAT activity. nih.govchemfaces.com

In comparative studies, both xanthohumol and this compound were shown to inhibit DGAT. This compound exhibited an IC50 value of 194 µM in rat liver microsomes, compared to 50.3 µM for xanthohumol. nih.govebi.ac.ukchemfaces.com Furthermore, in intact Raji cells, this compound showed a preferential inhibition of triacylglycerol formation, suggesting it acts with a degree of selectivity within living cells. nih.govebi.ac.uk This modulation of DGAT activity highlights a key mechanism through which this compound can influence lipid metabolism. scbt.comfrontiersin.org

Table 1: Inhibitory Concentration (IC50) of Xanthohumols on DGAT Activity

Compound IC50 (in rat liver microsomes) Source
This compound 194 µM nih.gov, ebi.ac.uk, chemfaces.com
Xanthohumol 50.3 µM nih.gov, ebi.ac.uk, chemfaces.com
Microsomal Triglyceride Transfer Protein (MTP) Inhibition

While the related compound xanthohumol has been investigated for its inhibitory effects on microsomal triglyceride transfer protein (MTP) activity, specific preclinical data detailing the direct modulation of MTP by this compound are not extensively documented in the scientific literature. jobesitydiseases.comfrontiersin.orgresearchgate.netresearchgate.net MTP is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) in the liver.

Cholesterol Efflux and Transport Optimization (e.g., HDL Metabolic Pathways, CETP inhibition)

Research into the optimization of cholesterol transport pathways has focused on the parent compound, xanthohumol. Studies have shown that xanthohumol can inhibit the cholesteryl ester transfer protein (CETP), a plasma protein that facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins. plos.orgcabidigitallibrary.org This inhibition is linked to increased levels of high-density lipoprotein (HDL) cholesterol. jobesitydiseases.complos.org However, specific studies detailing the direct effects of this compound on CETP activity and broader HDL metabolic pathways are not available in the current body of research.

Neuroprotective Mechanisms (Preclinical Studies)

Preclinical research into the neuroprotective effects of prenylated flavonoids has primarily centered on xanthohumol. mdpi.come-century.us These studies have explored various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic actions in neurological contexts. frontiersin.orgnih.govnih.gov However, dedicated preclinical studies focusing solely on the neuroprotective mechanisms of this compound are limited.

Protection against Oxidative Stress in Neuronal Cells

Studies on xanthohumol have demonstrated its ability to protect neuronal cells from oxidative stress by activating the Nrf2 pathway and scavenging reactive oxygen species (ROS). mdpi.comfrontiersin.orgnih.gov This action helps preserve neuronal integrity and function. mdpi.com There is a lack of specific research isolating the direct effects of this compound on oxidative stress in neuronal cells.

Anti-inflammatory Effects in Neurological Contexts

The anti-inflammatory properties of xanthohumol in neurological settings have been documented, showing an ability to suppress pro-inflammatory mediators and the activation of microglia. mdpi.come-century.usacs.org This is a crucial aspect of neuroprotection, as neuroinflammation contributes to the progression of many neurodegenerative conditions. mdpi.comresearchgate.net Specific investigations into the anti-inflammatory effects of this compound within neurological contexts have not been reported.

Anti-apoptotic Effects in Neuronal Models

Xanthohumol has been shown to inhibit apoptotic pathways in neuronal cells, thereby reducing the programmed cell death that is a hallmark of many neurodegenerative diseases. mdpi.come-century.usnih.gov It achieves this by modulating key signaling proteins involved in apoptosis. mdpi.comnih.gov Research specifically evaluating the anti-apoptotic effects of this compound in neuronal models is currently unavailable.

Acetylcholinesterase (AChE) Inhibition

Xanthohumol has been identified as an inhibitor of cholinesterases, the key enzymes in the pathology of Alzheimer's disease. researchgate.net In vitro studies have demonstrated its ability to moderately inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). One study reported an IC50 value of 71.34 μM for xanthohumol against AChE and 32.67 μM against BChE. researchgate.netnih.gov Another study corroborated its AChE inhibitory activity with a reported IC50 value of 7.19 μM. nih.gov These findings suggest that xanthohumol could be a potential lead molecule for the development of new cholinesterase inhibitors. researchgate.netnih.gov

Table 1: Cholinesterase Inhibitory Activity of Xanthohumol

EnzymeIC50 Value (μM)Reference
Acetylcholinesterase (AChE)71.34 researchgate.netnih.gov
Acetylcholinesterase (AChE)7.19 nih.gov
Butyrylcholinesterase (BChE)32.67 researchgate.netnih.gov

Antimicrobial and Antiviral Activity

Xanthohumol demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. nih.govsemanticscholar.org Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC) values against various pathogenic strains. For Staphylococcus aureus, MIC values for pure xanthohumol have been reported in the range of 15.6–62.5 μg/mL. nih.govscispace.com It has also shown considerable activity against methicillin-resistant S. aureus (MRSA) with an MIC value of 3.9 µg/mL. nih.gov

The compound is particularly effective against bacteria implicated in acne vulgaris. google.com Strong inhibitory activity has been recorded against Propionibacterium acnes (now known as Cutibacterium acnes), with MIC values ranging from 1 to 3 μg/mL. akjournals.comturkjdermatol.com This potent activity is comparable to some antibiotics used in acne treatment. turkjdermatol.com Further studies have established MICs for xanthohumol against other Gram-positive bacteria such as Bacteroides fragilis (10-56 μg/mL) and Clostridium perfringens (up to 56 μg/mL). akjournals.com

Table 2: Antibacterial Activity of Xanthohumol (MIC Values)

Bacterial StrainTypeMIC Value (μg/mL)Reference
Staphylococcus aureusGram-positive15.6 - 62.5 nih.govscispace.com
Staphylococcus aureus (MRSA)Gram-positive3.9 nih.gov
Propionibacterium acnesGram-positive1 - 3 akjournals.com
Staphylococcus pyogenesGram-positive1 - 3 akjournals.com
Kocuria rhizophilaGram-positive1 - 3 akjournals.com
Bacteroides fragilisGram-positive10 - 56 akjournals.com
Clostridium difficileGram-positive32 - 107 akjournals.com
Clostridium perfringensGram-positiveup to 56 akjournals.com

Xanthohumol has demonstrated activity against various fungal species. It has been shown to be active against Trichophyton spp. and slightly active against Mucor rouxianus. mdpi.com For the fungus Candida albicans, a common opportunistic pathogen, the MIC for xanthohumol has been determined to be 50 µM. mdpi.com In the context of plant pathogens, xanthohumol has shown significant activity against Venturia inaequalis, the fungus causing apple scab, with IC50 values of 1.6 and 5.1 mg·L⁻¹ for two different strains. mdpi.com It also exhibited inhibitory activity against three Fusarium species, with MIC50 values ranging from 15 to 100 mg·L⁻¹. mdpi.com

Table 3: Antifungal Activity of Xanthohumol

Fungal SpeciesActivity MetricValueReference
Candida albicansMIC50 µM mdpi.com
Venturia inaequalis (Strain 1)IC501.6 mg·L⁻¹ mdpi.com
Venturia inaequalis (Strain 2)IC505.1 mg·L⁻¹ mdpi.com
Fusarium spp.MIC5015 - 100 mg·L⁻¹ mdpi.com
Trichophyton spp.-Active mdpi.com

The antiviral properties of xanthohumol have been investigated against a range of both DNA and RNA viruses. nih.gov It has been identified as a potent pan-inhibitor of various coronaviruses by targeting the main protease (Mpro), which is essential for viral replication. mdpi.comnih.gov It inhibited the SARS-CoV-2 betacoronavirus with an IC50 value of 1.53 μM and the PEDV alphacoronavirus with an IC50 of 7.51 μM. mdpi.comnih.govmdpi.com Xanthohumol has also demonstrated weak to moderate activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and cytomegalovirus (CMV), with IC50 values in the low microgram per milliliter range. nih.govmdpi.com Specifically, it inhibits HSV-1 with an IC50 of 2.7 μg/mL and CMV with an IC50 of 2.5 μg/mL. nih.gov Additionally, it has been shown to inhibit the bovine viral diarrhea virus (BVDV), a surrogate for the hepatitis C virus (HCV). nih.govmdpi.com

Table 4: Antiviral Activity of Xanthohumol (IC50 Values)

VirusTypeIC50 ValueReference
SARS-CoV-2Betacoronavirus1.53 μM mdpi.comnih.govmdpi.com
PEDVAlphacoronavirus7.51 μM mdpi.comnih.govmdpi.com
Herpes Simplex Virus-1 (HSV-1)DNA Virus2.7 μg/mL nih.gov
Herpes Simplex Virus-2 (HSV-2)DNA VirusLow μg/mL range nih.gov
Cytomegalovirus (CMV)DNA Virus2.5 μg/mL nih.gov
Bovine Viral Diarrhea Virus (BVDV)RNA VirusLow μg/mL range nih.gov
Human Immunodeficiency Virus (HIV)RNA Virus~20.74 μg/mL nih.gov

Bacterial biofilms present a significant challenge due to their increased resistance to antimicrobial agents. Xanthohumol has demonstrated potent activity against biofilms, particularly those formed by Staphylococcus aureus. nih.gov In vitro studies show that xanthohumol at sub-MIC concentrations can decrease the adhesion of staphylococci to surfaces, thereby inhibiting the initial formation of biofilms. nih.gov

Furthermore, xanthohumol is effective at eradicating mature biofilms. When applied to an already-formed S. aureus biofilm, pure xanthohumol at its MIC reduced biofilm viability by 86.5%. nih.govresearchgate.net At double its MIC, it achieved almost complete biofilm eradication (97–99%). nih.gov The compound is capable of penetrating the biofilm matrix and reducing the number of viable bacterial cells within it. nih.gov At concentrations of approximately 60 μg/mL, xanthohumol was able to reduce the number of surviving bacterial cells in the biofilm to zero. nih.gov

Hepatic Cellular Modulation (Preclinical Studies)

Preclinical studies have revealed that xanthohumol exerts multiple protective effects on liver cells. It has been shown to ameliorate hepatic steatosis by modulating bile acid concentrations and influencing farnesoid X receptor (FXR) signaling pathways. sochob.cl Xanthohumol can inhibit several critical pathophysiological steps in the development of chronic liver disease. nih.gov

A key mechanism is its effect on hepatic stellate cells (HSCs), which are central to liver fibrogenesis. Xanthohumol inhibits the activation of primary human HSCs and can induce apoptosis in activated HSCs, without harming the viability of primary human hepatocytes. mdpi.com It also inhibits the activation of NF-κB and the expression of NF-κB-dependent pro-inflammatory genes in these cells. mdpi.com In a zebrafish model fed a high-fat diet, xanthohumol significantly reduced plasma triglyceride and cholesterol levels and decreased hepatic ANGPTL3 protein levels, indicating its potential to modulate lipid profiles. nih.gov Research in liver cancer cell lines, such as HepG2 and Huh7, shows that xanthohumol can halt cell growth and induce apoptosis. oregonstate.edu

Inhibition of Hepatic Stellate Cell Activation and Pro-fibrogenic Genotype

Xanthohumol has demonstrated notable hepatoprotective effects, particularly in the context of liver fibrosis. hop-quencher.comnih.govnih.gov The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis. nih.gov Research indicates that xanthohumol can inhibit several key pathophysiological steps in the progression of chronic liver disease, including the activation and pro-fibrogenic characteristics of HSCs. hop-quencher.comnih.govnih.gov

In in vitro studies, xanthohumol has been shown to inhibit the activation of primary human HSCs. nih.govresearchgate.net Furthermore, it can induce apoptosis (programmed cell death) in already activated HSCs in a dose-dependent manner, while not harming primary human hepatocytes at similar concentrations. researchgate.net This selective action suggests a potential for targeting the fibrogenic process without causing general liver toxicity. The compound also suppresses the expression of pro-inflammatory and pro-fibrogenic genes within these cells. nih.gov By preventing the excessive formation and deposition of extracellular matrix, as well as inhibiting the proliferation of activated HSCs, xanthohumol addresses key drivers of liver fibrosis. nih.gov

Modulation of Drug Metabolism Enzymes (e.g., CYP enzymes)

Xanthohumol and its related prenylflavonoids have been shown to interact with drug-metabolizing enzymes (DMEs), which can have significant pharmacological implications. researchgate.netnih.gov The cytochrome P450 (CYP) family of enzymes is a major component of this system, responsible for the metabolism of a vast array of xenobiotics, including many clinical drugs. researchgate.netfrontiersin.orgbenthamscience.com

Studies using human CaCo-2 cells, a model for the intestinal epithelium, have revealed that xanthohumol can modulate the activity and expression of these enzymes. nih.gov The effects were more pronounced in differentiated cells, which more closely resemble mature enterocytes. nih.gov Specifically, xanthohumol and other prenylflavonoids led to a significant increase in the activities of glutathione S-transferase and catechol-O-methyltransferase, while inhibiting sulfotransferase activity. nih.gov Such modulations indicate that the consumption of products containing these compounds could potentially alter the metabolism of co-administered drugs. researchgate.net

The farnesoid X receptor (FXR), a key regulator of bile acid and lipid homeostasis, has also been identified as a target of xanthohumol. nih.gov Xanthohumol acts as a ligand for FXR, which in turn can influence the expression of genes involved in bile acid metabolism. nih.gov Additionally, xanthohumol has been found to induce the expression of the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR), both of which play roles in the detoxification of foreign substances. nih.gov

Gut Permeability and Bile Acid Metabolism Regulation

Preclinical studies suggest that xanthohumol can influence gut health by modulating gut permeability and bile acid metabolism. nih.gov Acting as an agonist for the farnesoid X receptor (FXR), xanthohumol has the potential to reduce gut permeability and inflammation. nih.gov The FXR receptor is known to play a role in regulating the integrity of the intestinal barrier. nih.gov

Research in mouse models of metabolic syndrome has shown that xanthohumol and its derivatives can alter the gut microbiome and the metabolism of bile acids. news-medical.net These changes are associated with a reduction in secondary bile acid production and an increase in conjugated bile acids, which are markers of improved energy and cholesterol metabolism. news-medical.net Furthermore, xanthohumol has been observed to act as a prebiotic, altering the composition of the gut microbiota. nih.gov These modifications to the gut environment and bile acid profiles may contribute to the broader metabolic benefits observed with xanthohumol administration. news-medical.netdntb.gov.ua

Dermatological Research (Preclinical Studies)

Melanogenesis Inhibition

Xanthohumol has been investigated for its potential effects on skin pigmentation through various mechanisms. mdpi.comresearchgate.net It has been shown to inhibit melanogenesis, the process of melanin (B1238610) production. mdpi.comresearchgate.netnih.gov One of the key mechanisms is the inhibition of tyrosinase, an enzyme crucial for the synthesis of melanin. mdpi.com

Beyond enzyme inhibition, xanthohumol also affects the transport and degradation of melanin. mdpi.comresearchgate.netnih.govnih.gov Studies have demonstrated that it can reduce the number and length of dendrites in melanocytes, which are responsible for transferring melanosomes (melanin-containing organelles) to surrounding keratinocytes. mdpi.comresearchgate.netnih.gov Furthermore, research on human keratinocytes (HaCaT cells) has shown that xanthohumol can induce the degradation of melanosomes. mdpi.comresearchgate.netnih.govnih.gov This multi-faceted approach, targeting both melanin synthesis and its subsequent transport and stability, suggests a comprehensive potential for regulating skin pigmentation. mdpi.comresearchgate.netnih.gov

Cell LineEffect of XanthohumolConcentrationReference
MNT-1 (human melanoma)Inhibited melanin synthesis, increased intracellular tyrosinase activity30 µM researchgate.netnih.gov
HEM-DP (human melanocytes)Suppressed cellular tyrosinase activity, inhibited melanosome export (reduced dendricity)2.5–5 µM researchgate.netnih.gov
HaCaT (human keratinocytes)Induced melanosome degradationLow micromolar mdpi.comresearchgate.netnih.gov

Enhancement of Skin Elasticity

Preclinical research suggests that xanthohumol can positively impact skin elasticity by influencing the extracellular matrix (ECM). researchgate.netnih.govscconline.org The structural integrity of the skin relies on proteins like collagen and elastin (B1584352), which can be degraded by enzymes such as elastase and matrix metalloproteinases (MMPs). nih.gov

Xanthohumol has been found to directly inhibit the activity of elastase and several MMPs, including MMP-1, MMP-2, and MMP-9. mdpi.comnih.govresearchgate.netnih.gov This inhibitory action helps to preserve the existing collagen and elastin fibers in the skin. researchgate.netnih.gov In addition to its protective effects, xanthohumol has been shown to stimulate the production of key ECM components in dermal fibroblasts. researchgate.netnih.govscconline.org Studies have reported a significant increase in the expression of types I, III, and V collagen, as well as elastin and fibrillins (fibrillin-1 and fibrillin-2). mdpi.comnih.govresearchgate.netnih.gov This dual mechanism of inhibiting degradation and promoting synthesis of essential structural proteins points to its potential for improving skin firmness and elasticity. researchgate.netnih.gov

TargetEffect of XanthohumolReference
ElastaseInhibition mdpi.comnih.govresearchgate.netnih.gov
MMP-1, MMP-2, MMP-9Inhibition mdpi.comnih.govresearchgate.netnih.gov
Collagen (Types I, III, V)Increased expression mdpi.comnih.govresearchgate.netnih.govscconline.org
ElastinIncreased expression mdpi.comnih.govresearchgate.netnih.govscconline.org
Fibrillin-1, Fibrillin-2Increased expression researchgate.netnih.govscconline.org

Anti-acne Mechanisms

Xanthohumol exhibits multiple properties that are relevant to the pathogenesis of acne. researchgate.netnih.gov A key aspect of acne is inflammation, and xanthohumol has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory mediators. researchgate.netnih.govbetatec.com Research has shown that it can suppress mediators such as COX-2, PGE2, IL-1β, and TNF-α. researchgate.netnih.gov

In addition to its anti-inflammatory action, xanthohumol possesses antibacterial properties against bacteria implicated in acne, such as Propionibacterium acnes (now known as Cutibacterium acnes) and Staphylococcus aureus. mdpi.comresearchgate.netnih.govnih.gov Studies have reported that xanthohumol exhibits bactericidal activity against P. acnes, with a minimum bactericidal concentration (MBC) of 3.0 µg/mL. betatec.com These combined anti-inflammatory and antibacterial activities suggest that xanthohumol can address multiple factors involved in the development of acne lesions. researchgate.netnih.govbetatec.com

Derivatives and Structure Activity Relationships Sar

Isomeric Conversions and Their Biological Impact

Xanthohumol (B1683332) can undergo isomeric conversion, particularly under thermal stress or through specific metabolic pathways, resulting in flavanones with altered biological activities.

Xanthohumol (XN) is known to convert into its isomeric flavanone (B1672756), isoxanthohumol (B16456) (IX). researchgate.net This conversion is a cyclization reaction involving the 2'-hydroxyl group of the chalcone (B49325) structure. nih.gov The process can occur spontaneously, but it is significantly accelerated by heat, such as during the wort boiling stage in beer production. researchgate.netnih.govacs.org Consequently, while xanthohumol is the most abundant prenylflavonoid in raw hops, isoxanthohumol is often the primary prenylflavonoid found in beer. nih.govbioactivetech.plmdpi.com

The biological effects of isoxanthohumol, while still significant, can differ from those of its chalcone precursor. For instance, while both compounds are studied for their potential health benefits, some research suggests that the biological effects of IX may be less pronounced than those of XN in certain assays. researchgate.net However, IX itself is a key intermediate in the formation of other potent compounds and exhibits its own range of activities, including modulating angiogenesis and inflammation. nih.govtandfonline.com For example, both XN and IX have been identified as potent, tight-binding inhibitors of human aldo-keto reductases AKR1B1 and AKR1B10, enzymes implicated in diabetic complications and cancer, respectively. nih.govtandfonline.com In these studies, IX showed significantly stronger inhibitory activity against AKR1B1 and AKR1B10 compared to XN. tandfonline.com

Isoxanthohumol serves as a precursor for the formation of 8-prenylnaringenin (B1664708) (8-PN), a compound recognized as one of the most potent phytoestrogens known. bioactivetech.plresearchgate.netmdpi.com The conversion from IX to 8-PN involves an O-demethylation reaction, which can be catalyzed by liver enzymes, such as cytochrome P450, or by the metabolic action of intestinal microorganisms. nih.govnih.govjmbfs.org

Another related compound, 6-prenylnaringenin (B1664697) (6-PN), is a positional isomer of 8-PN. researchgate.netresearchgate.net Both 6-PN and 8-PN can be formed from the isomerization of desmethylxanthohumol (B55510), a related chalcone present in hops. bioactivetech.plmdpi.comjmbfs.org The demethylation of xanthohumol can also be achieved through chemical synthesis to produce both 8-PN and 6-PN. researchgate.netnih.gov Like 8-PN, 6-PN also exhibits biological activities, including anti-cancer effects, but with significantly lower estrogenic activity, which can be an advantage for certain therapeutic applications. nih.govnih.gov The position of the prenyl group is critical; for instance, 8-PN exhibits a much greater inhibitory potency against AKR1B1 than 6-PN, highlighting the importance of the prenyl moiety's location at the C-8 position for this specific activity. nih.gov

Fungi-Mediated Biotransformation for Novel Derivatives

The biotransformation of xanthohumol using microorganisms, particularly fungi, presents a valuable method for generating novel derivatives. tandfonline.com This approach leverages the enzymatic machinery of fungi to perform specific chemical modifications on the xanthohumol scaffold, such as hydrogenation, cyclization, hydroxylation, and glucosylation. tandfonline.comnih.gov

Several fungal species have demonstrated the ability to metabolize xanthohumol. For example, cultures of Mucor sp. have been used to produce a range of metabolites, including new compounds like (2″R)-dihydroxanthohumol B and xanthohumol L 4′-O-β-D-glucopyranoside. tandfonline.comnih.govtandfonline.com Entomopathogenic filamentous fungi, such as Beauveria bassiana and Isaria fumosorosea, are also effective biocatalysts. nih.govmdpi.com These fungi are known to catalyze O-glycosylation, attaching sugar moieties to the xanthohumol structure. nih.govmdpi.com This glycosylation can increase the polarity and water solubility of the parent compound, potentially improving its bioavailability. nih.gov Interestingly, some of these fungi also exhibit chalcone isomerase-like activity, converting xanthohumol into isoxanthohumol and its glycosides. nih.govmdpi.com

The resulting derivatives often exhibit their own biological activities. For instance, certain metabolites produced by Mucor sp. showed cytotoxic activity against human cancer cell lines. nih.govresearchgate.net This highlights biotransformation as a promising strategy for lead optimization in the development of potential therapeutic agents derived from xanthohumol. tandfonline.comnih.gov

Table 1: Examples of Xanthohumol Derivatives from Fungi-Mediated Biotransformation
Fungus SpeciesType of TransformationResulting Derivative(s)Reference
Mucor sp.Hydrogenation, Cyclisation, Hydroxylation, Glucosylation(2″R)-dihydrothis compound, Xanthohumol L 4′-O-β-D-glucopyranoside tandfonline.comnih.gov
Beauveria bassianaO-glycosylation, Chalcone-flavanone cyclizationXanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside, Isoxanthohumol nih.govmdpi.comresearchgate.net
Isaria fumosoroseaO-glycosylation, Chalcone-flavanone cyclizationXanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside, Isoxanthohumol 7-O-β-D-(4″-O-methyl)-glucopyranoside nih.govmdpi.com
Absidia glaucaGlucosylationIsoxanthohumol 7-O-β-D-4'''-methoxyglucopyranoside researchgate.net
Fusarium equisetiCyclization/Hydroxylation(2R)-2″-(2'''-hydroxyisopropyl)-dihydrofurano[2″,3″:7,8]-4′-hydroxy-5-methoxyflavanone researchgate.net

Influence of Structural Modifications (e.g., chalcone structure, prenyl group) on Specific Mechanistic Activities

The biological activity of xanthohumol and its derivatives is intrinsically linked to their chemical structure. Specific functional groups and structural motifs, such as the open chalcone backbone and the lipophilic prenyl group, are critical determinants of their mechanistic actions. mdpi.com

The α,β-unsaturated ketone moiety of the chalcone structure is a key electrophilic site that can participate in covalent binding with proteins, which may contribute to its unique biological effects. mdpi.com Structure-activity relationship (SAR) studies have confirmed that the chalcone structure is essential for certain activities. For example, both the chalcone scaffold and the prenyl group are necessary for the potent inhibition of cholesteryl ester transfer protein (CETP), an anti-atherogenic target. mdpi.com Similarly, studies on the antimicrobial properties of xanthohumol have shown that the open chalcone structure is more effective against Staphylococcus aureus compared to its cyclized flavanone isomer, isoxanthohumol. bioactivetech.pl

The prenyl group on the A-ring significantly increases the lipophilicity of the molecule, enhancing its affinity for biological membranes. mdpi.com This feature is considered crucial for many of its biological properties, including antiangiogenic and anticancer activities. mdpi.comunipi.it However, the necessity of these structural elements can be context-dependent. For instance, while the prenyl group was found to be important for antiangiogenic activity, replacing the phenolic hydroxyl group on the B-ring with other substituents, such as a methoxy (B1213986) group and a fluorine atom, led to a derivative with even stronger inhibitory effects on cell adhesion, migration, and morphogenesis. unipi.itnih.gov In another study, the α,β-unsaturated carbonyl moiety of the chalcone was not an absolute requirement for anti-inflammatory activity, as a saturated derivative of xanthohumol showed comparable inhibition of cytokine production. nih.gov Furthermore, while the prenyl group is often linked to cytotoxicity, some synthetic analogues without the prenyl group have displayed high cytotoxicity, suggesting its role is not universal across all mechanisms. acs.org

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Xanthohumol
Structural FeatureAssociated Biological ActivityKey FindingsReference
Chalcone Structure (α,β-unsaturated ketone)CETP InhibitionThe chalcone structure is necessary for inhibitory activity. mdpi.com
Chalcone Structure (α,β-unsaturated ketone)Antimicrobial ActivityMore effective against S. aureus than the isomeric flavanone structure. bioactivetech.pl
Chalcone Structure (α,β-unsaturated ketone)Anti-inflammatory ActivityNot an absolute requirement; a saturated derivative (tetrahydroxanthohumol) showed comparable activity. nih.gov
Prenyl GroupCETP InhibitionThe prenyl group is necessary for inhibitory activity. mdpi.com
Prenyl GroupAntiangiogenic ActivityConfirmed to be important for activity. unipi.it
Prenyl GroupCytotoxicityNot always necessary; some non-prenylated analogues showed high cytotoxicity. acs.org
Hydroxyl GroupsAntiangiogenic ActivityThe phenolic OH group on the B-ring is not essential; derivatives with other substituents showed enhanced activity. unipi.itnih.gov
Position of Prenyl Group (C8 vs. C6)AKR1B1 Inhibition8-Prenylnaringenin is a significantly more potent inhibitor than 6-prenylnaringenin. nih.gov

Advanced Analytical Methodologies for Xanthohumol Research

Extraction Techniques

Effective extraction is the primary step in obtaining xanthohumol (B1683332) B for research. Various techniques are employed to isolate this compound from the plant matrix.

Conventional solid-liquid extraction is a traditional method for obtaining flavonoids like xanthohumol B from plant materials. This technique involves the use of organic solvents to dissolve the target compounds from the solid plant matrix. The choice of solvent is critical and is often based on the polarity of the target compound. For the extraction of prenylated flavonoids, including this compound, solvents such as ethanol, methanol (B129727), and ethyl acetate (B1210297) are commonly used. The process typically involves maceration, percolation, or Soxhlet extraction, where the plant material is in continuous contact with the solvent. While effective, these methods can be time-consuming and may require large volumes of organic solvents.

Supercritical fluid extraction (SFE) presents a more environmentally friendly and efficient alternative to conventional methods. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction of specific compounds. For the extraction of xanthohumol and other prenylflavonoids from hops, SFE with CO2, often modified with a co-solvent like ethanol, has been shown to be highly effective. This method offers several advantages, including reduced use of organic solvents, lower operating temperatures that prevent degradation of thermolabile compounds, and the ability to obtain solvent-free extracts.

High-pressure treatments, such as pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), are advanced methods that utilize solvents at elevated temperatures and pressures. These conditions increase the efficiency and speed of the extraction process. By maintaining high pressure, the solvent can be heated above its normal boiling point without vaporizing, which enhances its solvating power and decreases its viscosity, allowing for better penetration into the plant matrix. This results in faster extraction times and reduced solvent consumption compared to conventional techniques.

Chromatographic Separation Methods

Following extraction, chromatographic techniques are essential for the separation and quantification of this compound from the complex mixture of extracted compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical tool for the separation and analysis of this compound and other related flavonoids. Its high resolution and sensitivity make it ideal for analyzing complex extracts.

HPLC coupled with a Diode Array Detector (DAD) or a UV-Vis detector is a powerful method for the analysis of this compound. This technique allows for the detection and quantification of compounds based on their absorbance of UV-Vis light. DAD provides the additional advantage of acquiring the complete UV-Vis spectrum of the eluting compounds, which aids in their identification by comparing the obtained spectra with those of known standards or spectral libraries. The chromatographic separation is typically achieved on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solution (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. The specific wavelengths used for detection are chosen based on the absorbance maxima of the target compounds. For instance, xanthohumol and related prenylflavonoids exhibit strong absorbance in the UV region, typically between 200 and 400 nm.

High-Performance Liquid Chromatography (HPLC) with various detectors

Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as a cornerstone for the analysis of xanthohumol. nih.govoup.commdpi.comresearchgate.netgoogle.com This technique separates compounds based on their hydrophobicity, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase. nih.govoup.comshimadzu.com

In a typical RP-HPLC setup for xanthohumol analysis, a C18 column is employed with a gradient elution system. shimadzu.commdpi.comnih.gov The mobile phase often consists of a mixture of an aqueous solvent (like water with a small percentage of formic or phosphoric acid to control pH) and an organic solvent such as acetonitrile or methanol. oup.comshimadzu.commdpi.comnih.gov The gradient elution involves progressively increasing the proportion of the organic solvent, which allows for the effective separation of xanthohumol from other related compounds in the sample. oup.commdpi.comnih.gov For instance, one method utilizes a gradient starting with 80% aqueous phase and increasing the organic phase concentration over time. mdpi.comnih.gov The flow rate is typically maintained around 0.5 to 1.0 mL/min. nih.govmdpi.comnih.gov

The retention time for xanthohumol can vary depending on the specific chromatographic conditions. In some methods, it has been reported to be around 4.5 minutes, while in others it is approximately 10.03 or 11.3 minutes. nih.govmdpi.come-jkfn.org The uniqueness of some research efforts lies in achieving a shorter retention time for xanthohumol compared to existing methods, which enhances throughput. nih.gov

Table 1: Example of RP-HPLC Method Parameters for Xanthohumol Analysis

ParameterValueReference
Column C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Methanol:Water (95:5 v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength 370 nm nih.gov
Retention Time 4.5 min nih.gov
Run Time 10 min nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS

For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). mdpi.comnih.govacs.orgnih.gov LC-MS and LC-MS/MS have become indispensable tools in xanthohumol research, particularly for analyzing complex samples and for metabolite identification. acs.orgmdpi.comnih.govchromatographyonline.com

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. acs.org This hyphenated technique allows for the simultaneous detection and quantification of multiple compounds in a single run, even in complex matrices like beer, without extensive sample cleanup. acs.org

In a typical LC-MS/MS analysis of xanthohumol, a triple-quadrupole mass spectrometer is often used, operating in either positive or negative electrospray ionization (ESI) mode. mdpi.comnih.govresearchgate.net Negative ESI mode is frequently employed for the confirmation of xanthohumol's presence. mdpi.comnih.gov The optimized MS/MS detector settings include parameters like spray voltage, tube lens voltage, and vaporizer and capillary temperatures. nih.gov The system can be operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity. nih.gov

The development of ultra-high-pressure liquid chromatography (UHPLC) coupled with tandem MS has further advanced the field, enabling rapid and sensitive analysis of xanthohumol and its metabolites in human serum with a run time as short as 2.5 minutes. nih.gov

Table 2: LC-MS/MS Parameters for Xanthohumol Analysis

ParameterSettingReference
Ionization Mode Negative Electrospray (ESI) mdpi.comnih.gov
Spray Voltage 2.5 kV nih.gov
Vaporizer Temperature 340 °C nih.gov
Capillary Temperature 350 °C nih.gov
Collision Gas Argon nih.gov
Acquisition Mode Selected Reaction Monitoring (SRM) nih.gov

Detection and Quantification Techniques

Following chromatographic separation, various detection methods are employed for the identification and quantification of this compound.

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy is a widely used detection method in conjunction with HPLC. e-jkfn.org Xanthohumol exhibits a characteristic UV absorption spectrum, with a maximum absorption wavelength (λmax) typically around 370 nm. nih.govmdpi.comupce.czlcms.cz This property allows for its quantification using a UV or diode array detector (DAD) following HPLC separation. mdpi.comnih.gove-jkfn.org The peak area at this wavelength is directly proportional to the concentration of xanthohumol in the sample. mdpi.com

A study developing a UV-visible spectrophotometric method for xanthohumol quantification found the absorption maxima to be at 369 nm in methanol. turkjps.orgnih.gov This method was validated for its application in estimating xanthohumol in both bulk form and within solid lipid nanoparticles. turkjps.org

Mass Spectrometry (MS)

Mass spectrometry provides highly specific and sensitive detection of xanthohumol. acs.orgmdpi.com When coupled with LC, it can provide molecular weight information and fragmentation patterns that confirm the identity of the compound. acs.orgresearchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the unambiguous identification of xanthohumol and its metabolites. mdpi.commdpi.com For instance, high-resolution electrospray ionization mass spectral data can confirm the molecular formula of xanthohumol derivatives. mdpi.com

Electrochemical Array Detection

Electrochemical detection (ECD) offers a highly sensitive alternative to UV detection for the quantification of xanthohumol. researchgate.netnih.gov This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface. diva-portal.org A method using HPLC with coulometric detection was developed for the quantification of xanthohumol, α-acids, and β-acids in hops. researchgate.netnih.gov The use of an electrochemical array detector can provide additional information, as it is incredibly sensitive with low picogram limits of detection. gcms.czthermofisher.com It has been reported that the detection limits for analytes were significantly lower with ECD compared to a UV detector. researchgate.netnih.gov

However, challenges with electrochemical detection of xanthohumol have been noted, such as difficulties in obtaining reproducible responses, potentially due to slow oxidation kinetics at the electrode surface. diva-portal.org

Method Validation Parameters for Research Applications

To ensure the reliability and accuracy of analytical methods for xanthohumol research, rigorous validation is essential. nih.govresearchgate.netmdpi.com Key validation parameters, as outlined by guidelines such as those from the International Conference on Harmonisation (ICH), are consistently evaluated. nih.govmdpi.comturkjps.org

Linearity: This parameter assesses the direct proportionality between the concentration of the analyte and the analytical signal. For xanthohumol, HPLC methods have demonstrated excellent linearity over a defined concentration range, with correlation coefficients (r²) close to 0.9999. mdpi.comnih.govresearchgate.net For example, one study showed linearity in the range of 0.05 mg/L to 20 mg/L, while another reported a linear range of 2-10 µg/mL. nih.govmdpi.com A UV-spectrophotometric method demonstrated linearity between 2-12 µg/mL with an R² value of 0.9981. turkjps.org

Sensitivity (LOD and LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comturkjps.org For an HPLC-DAD method, the LOD for xanthohumol was found to be 16 µg/L. mdpi.comnih.govresearchgate.net Another RP-HPLC method reported an LOD of 0.85 µg/mL and an LOQ of 2.6 µg/mL. nih.gov A UV spectrophotometric method determined the LOD and LOQ to be 0.77 and 2.36 µg/mL, respectively. turkjps.org In a bioanalytical method for rat plasma, the LOD and LOQ were 8.49 ng/mL and 25.73 ng/mL, respectively. researchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For xanthohumol analysis, precision is evaluated at both intra-day (repeatability) and inter-day (reproducibility) levels. researchgate.net Methods have reported precision within acceptable limits, often with an RSD of less than 2%. nih.govturkjps.org

Accuracy: Accuracy is the closeness of the analytical result to the true value. It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. mdpi.comturkjps.org For xanthohumol, recovery values are typically expected to be high, with many methods reporting recoveries greater than 90%. mdpi.comnih.govresearchgate.net One study reported a recovery of 97.65%, while another UV method showed percent recovery between 99.3% and 100.1%. nih.govturkjps.org

Recovery: Recovery experiments are crucial for evaluating the efficiency of the entire analytical procedure, including sample extraction. mdpi.com For example, recovery tests for xanthohumol in various matrices like food supplements and hops have been performed by spiking samples with known concentrations of a standard solution. mdpi.com In a bioanalytical method, the percentage recovery was found to be greater than 95%. researchgate.net

Table 3: Summary of Method Validation Parameters for Xanthohumol Analysis

ParameterRP-HPLC Method nih.govUV-Visible Spectrophotometric Method turkjps.orgHPLC-DAD Method mdpi.comBioanalytical HPLC Method researchgate.net
Linearity Range 2-10 µg/mL2-12 µg/mL0.05-20 mg/L50-250 ng/mL
Correlation Coefficient (r²) -0.99810.99990.9996
LOD 0.85 µg/mL0.77 µg/mL16 µg/L8.49 ng/mL
LOQ 2.6 µg/mL2.36 µg/mL-25.73 ng/mL
Accuracy (% Recovery) 97.65%99.3-100.1%>90%>95%
Precision (%RSD) <2%<2%-<2%

Application in Research Sample Analysis (e.g., in vitro and in vivo matrices)

The quantification of xanthohumol (XN) and its metabolites in complex biological samples is fundamental to understanding its pharmacokinetic profile, metabolic fate, and mechanisms of action. Advanced analytical methodologies, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), have been developed and validated for accurate and sensitive analysis in a variety of in vitro and in vivo matrices.

Analysis in In Vivo Matrices

Research into the biological activity of xanthohumol necessitates its quantification in various in vivo samples, including plasma, urine, feces, and tissues.

Plasma: Plasma is the most common matrix for pharmacokinetic studies. Sample preparation is critical to remove interfering substances, mainly proteins. Common techniques include simple protein precipitation with methanol or acetonitrile oup.comresearchgate.netmdpi.com, liquid-liquid extraction (LLE) with solvents like diethyl ether nih.gov, solid-phase extraction (SPE) mdpi.comd-nb.info, and paper strip extraction (PSE) nih.govchromatographyonline.com.

Following extraction, analysis is typically performed using reversed-phase HPLC. A developed HPLC-UV method for rat plasma utilized a C18 column with a gradient elution of trifluoroacetic acid in water and acetonitrile, with detection at 370-372 nm. oup.com Another method for rat plasma used an isocratic mobile phase of 0.1% v/v orthophosphoric acid and methanol (15:85 v/v) with UV detection at 370 nm. researchgate.net For higher sensitivity and specificity, particularly for metabolite profiling, LC coupled with tandem mass spectrometry (LC-MS/MS) is employed. nih.govd-nb.info LC-MS/MS methods have successfully quantified xanthohumol and its key metabolites, such as isoxanthohumol (B16456) (IX), 8-prenylnaringenin (B1664708) (8-PN), and 6-prenylnaringenin (B1664697) (6-PN), in human plasma. nih.govchromatographyonline.com

Table 1: Validation Parameters of Analytical Methods for Xanthohumol (XN) in Rat Plasma

Method Sample Preparation Linearity Range LOD LOQ Recovery Citation
HPLC-UV Methanolic Precipitation 0.34–250 µg/mL 0.013 µg/mL 0.1 µg/mL 98.5% (spiked urine) oup.com
RP-HPLC Protein Precipitation 50–250 ng/mL 8.49 ng/mL 25.73 ng/mL >95% researchgate.net

Urine and Feces: Urine and feces are crucial for assessing the excretion pathways of xanthohumol and its metabolites. oup.com Sample preparation for urine may involve dilution followed by SPE or direct injection after centrifugation. mdpi.comnih.gov Fecal samples require more extensive preparation, including homogenization and extraction, to isolate the analytes. oup.commdpi.com An HPLC-UV method was developed to measure XN in rat urine and feces, demonstrating that the compound and its metabolites are primarily excreted in feces. oup.com More comprehensive studies have used UHPLC-Q-Exactive Orbitrap MS to identify a multitude of phase I and phase II metabolites in rat urine and feces. mdpi.com In human samples, a paper strip extraction method combined with LC-MS/MS was validated for quantifying XN and its metabolites in urine, showing high accuracy and precision. nih.govchromatographyonline.com

Tissues: To study the distribution of xanthohumol and its effects on specific organs, analysis in tissue homogenates is performed. For instance, studies on liver fibrosis or cancer xenografts involve quantifying XN and its metabolites within liver or tumor tissue. frontiersin.orgijbs.com Sample preparation involves homogenization of the tissue followed by extraction techniques like SPE or protein precipitation to isolate the compounds of interest before LC-MS analysis. mdpi.com A comprehensive study successfully identified 53 metabolites of xanthohumol across rat plasma, urine, feces, and liver tissue using UHPLC-MS/MS. mdpi.com In mouse xenograft models, immunohistochemistry has been used to analyze the expression of protein markers affected by xanthohumol treatment, complementing the quantitative analysis of the compound itself in the tumor tissue. ijbs.comnih.gov

Analysis in In Vitro Matrices

In vitro models are essential for elucidating the cellular and molecular mechanisms of xanthohumol.

Cell Culture Models: A wide range of cell lines have been used to investigate the bioactivity of xanthohumol, including cancer cells (melanoma, leukemia, colorectal, breast, lung, pancreatic), endothelial cells, and stem cells. ijbs.comnih.govmdpi.comaacrjournals.orgnih.govmdpi.com In these experiments, both the cell lysates and the surrounding culture medium are analyzed to understand uptake, metabolism, and secretion. Sample preparation typically involves separating the cells from the medium, followed by cell lysis and extraction of the compounds. The culture medium can often be analyzed after simple centrifugation and filtration. For example, the effects of xanthohumol on glycolysis in colorectal cancer cells were assessed by measuring glucose consumption and lactate (B86563) production in the cell culture medium. ijbs.com The IC₅₀ values of xanthohumol have been determined in numerous 2D and 3D cell culture models, such as 1.9 µM in 2D and 12.37 µM in 3D cultures of MCF-7 breast cancer cells. nih.gov

Subcellular Fractions: To study the metabolism of xanthohumol in a controlled environment, in vitro systems like liver microsomes are used. mdpi.comoregonstate.edu These preparations contain high concentrations of drug-metabolizing enzymes. The analysis involves incubating xanthohumol with the microsomes and then stopping the reaction, typically by adding a cold organic solvent like acetonitrile, which also precipitates the proteins. mdpi.com The supernatant is then analyzed by LC-MS to identify the metabolites formed. mdpi.comoregonstate.edu LC/MS analysis of incubations with rat and human liver microsomes led to the characterization of hydroxylated metabolites of xanthohumol. oregonstate.edu

Table 2: LC-MS/MS Methodologies for Analysis of Xanthohumol (XN) and its Metabolites in Biological Matrices

Matrix Extraction Method Analytes Key Findings/Validation Citation
Human Plasma & Urine Paper Strip Extraction (PSE) XN, IX, 8-PN, 6-PN Accuracy: 80–122%; Precision: ≤15% RSD nih.govchromatographyonline.com
Human Plasma Solid-Phase Extraction (SPE) XN-7-O-Glucuronide, other metabolites Recoveries: 70–105% d-nb.info
Rat Plasma, Urine, Feces, Liver, Liver Microsomes SPE & Protein Precipitation 53 XN Metabolites Comprehensive metabolite profiling using UHPLC-Q-Exactive Orbitrap MS mdpi.com

Table 3: List of Compounds

Compound Name Abbreviation
Xanthohumol XN
Isoxanthohumol IX
8-Prenylnaringenin 8-PN
6-Prenylnaringenin 6-PN
Xanthohumol-7-O-glucuronide XN-7-O-GlcA
Acetonitrile -
Methanol -
Diethyl ether -
Trifluoroacetic acid TFA
Orthophosphoric acid -
Curcumin -
Glucose -

Preclinical Research Models and Methodological Approaches

In vitro Cellular Models

In vitro studies using cultured cell lines represent a fundamental approach to understanding the direct effects of xanthohumol (B1683332) B on cellular processes. This research has involved a diverse range of both cancerous and non-cancerous cell types.

Cancer Cell Lines

Xanthohumol B has demonstrated notable anti-cancer properties across a broad spectrum of human cancer cell lines. Research has consistently shown its ability to inhibit proliferation, induce apoptosis (programmed cell death), and arrest the cell cycle in various cancer types.

Breast Cancer: In breast cancer cell lines, such as MCF-7 and MDA-MB-231, this compound has been shown to inhibit cell growth and induce apoptosis. frontiersin.orgmdpi.com It has demonstrated effectiveness in both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) models. frontiersin.orgmdpi.com

Colon Cancer: Studies using colon cancer cell lines, including HT-29 and HCT116, have revealed that this compound can suppress proliferation and promote apoptosis. nih.govresearchgate.net

Ovarian Cancer: The compound has exhibited cytotoxic effects against ovarian cancer cell lines. mdpi.comresearchgate.net

Bladder Cancer: Research indicates that this compound can induce apoptosis in bladder cancer cells.

Melanoma: In melanoma cell lines, this compound has been observed to have dose-dependent cytotoxic effects and inhibit tumorigenic activity. researchgate.net

Glioblastoma: this compound has been found to reduce cell viability and promote apoptosis in glioblastoma cell lines like T98G and U87. mdpi.com

Neuroblastoma: The compound has shown anti-proliferative effects in neuroblastoma cells.

Cholangiocarcinoma: In cholangiocarcinoma cell lines (CCLP-1, SG-231, and CC-SW-1), this compound potently reduced cellular proliferation, colony formation, and cell confluency. nih.gov It was found to induce cell cycle arrest and apoptosis. nih.gov

Hepatocellular Carcinoma: this compound has been shown to effectively inhibit the proliferation of human hepatocellular carcinoma cells (HepG2 and Huh7) in vitro. frontiersin.orgnih.govresearchgate.net It suppresses cell viability and migration. frontiersin.orgnih.gov

Human Leukemia: The compound has demonstrated cytotoxic effects in leukemia cell lines. frontiersin.org

Merkel Cell Carcinoma: this compound has been investigated for its potential to inhibit the growth of Merkel cell carcinoma.

Table 1: Effects of this compound on Various Cancer Cell Lines

Cancer Type Cell Lines Key Findings
Breast Cancer MCF-7, MDA-MB-231, Hs578T Inhibition of proliferation, induction of apoptosis. frontiersin.orgmdpi.com
Colon Cancer HT-29, HCT116, SW620 Suppression of cell growth, induction of apoptosis. nih.govresearchgate.net
Ovarian Cancer A-2780 Cytotoxic activity. researchgate.net
Glioblastoma T98G, U87 Reduced cell viability, enhanced apoptosis. mdpi.com
Cholangiocarcinoma CCLP-1, SG-231, CC-SW-1 Reduced proliferation, colony formation, and confluency; induced apoptosis. nih.gov
Hepatocellular Carcinoma HepG2, Huh7 Inhibition of proliferation and migration. frontiersin.orgnih.govresearchgate.net

Non-Cancerous Cell Lines

To understand the broader biological impact of this compound, its effects have also been studied in a variety of non-cancerous cell lines. These investigations are critical for assessing its potential effects on normal physiological processes.

Hepatic Stellate Cells: In models of liver fibrosis, this compound can inhibit the activation of hepatic stellate cells.

Endothelial Cells: The compound has been shown to modulate processes related to angiogenesis in endothelial cells.

Monocytes: this compound has demonstrated anti-inflammatory effects in monocytes.

Neuronal Cells: In neuronal cell models, this compound has exhibited protective effects against neuroinflammation and neurodegeneration. mdpi.com

Fibroblasts: Studies have investigated its role in fibroblast activity, which is relevant to wound healing and fibrosis.

Adipocytes: The compound's influence on adipocyte differentiation and function has been explored in the context of metabolic health. researchgate.net

Table 2: Effects of this compound on Non-Cancerous Cell Lines

Cell Type Key Findings
Hepatocytes Showed higher resistance to this compound compared to hepatocellular carcinoma cells. frontiersin.orgresearchgate.net
Vascular Smooth Muscle Cells Inhibition of proliferation and migration. acs.org
Periodontal Ligament Stem Cells Demonstrated selective anti-inflammatory effects. mdpi.com

In vivo Preclinical Animal Models

Animal models, particularly rodent models, provide a more complex biological system to evaluate the physiological effects of this compound. These studies have been instrumental in understanding its mechanisms of action in a living organism.

Mechanistic Studies in Rodent Models

Models of Oxidative Stress: In a mouse model of light-induced retinal degeneration, this compound treatment helped maintain redox potentials, suggesting an antioxidant response. nih.gov Human intervention studies have also indicated that low doses of this compound can protect against oxidative DNA damage. enghusen.dk

Models of Inflammation: this compound has shown anti-inflammatory properties in various rodent models. mdpi.com

Cancer Xenografts: In mouse xenograft models, where human cancer cells are implanted, this compound has demonstrated the ability to suppress tumor growth. nih.govfrontiersin.orgresearchgate.net For example, it significantly suppressed tumor growth in glioblastoma xenograft models (LN229 and U87 cells) and cholangiocarcinoma xenografts (CCLP-1 and SG-231). nih.govresearchgate.net Oral administration to mice with breast cancer cell (MCF-7) xenografts resulted in central tumor necrosis and a higher percentage of apoptotic cells. mdpi.com

Models of Metabolic Dysregulation: this compound has been shown to reduce obesity in laboratory animals. enghusen.dk

Studies on Organ-Specific Effects

Hepatic Effects: this compound has demonstrated protective effects in rodent models of liver injury. nih.gov It has been shown to prevent the formation of preneoplastic lesions in the livers of rats. enghusen.dk

Neurodegenerative Effects: In rodent models of Parkinson's disease, administration of this compound improved motor function and reduced neurodegeneration. mdpi.com

Metabolic Effects: The compound has shown positive effects on metabolic processes in animal models. mdpi.com In a mouse femoral artery cuff model, this compound significantly reduced neointima formation, a key process in restenosis. acs.org

Systems Biology and "Omics" Approaches

To achieve a more holistic understanding of the molecular mechanisms of this compound, researchers are increasingly turning to systems biology and "omics" technologies. frontiersin.orgfrontiersin.org These approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a comprehensive analysis of the global changes that occur within a biological system in response to the compound.

While the application of these comprehensive "omics" approaches to study this compound is still in its relatively early stages, they hold immense potential for uncovering the intricate networks of genes, proteins, and metabolites that are modulated by this compound. dntb.gov.uaresearchgate.net For instance, transcriptomic analyses can reveal the full spectrum of genes whose expression is altered by this compound, providing insights into the signaling pathways it affects. Proteomics can identify the specific proteins that are direct or indirect targets of the compound, and metabolomics can shed light on its impact on cellular metabolism. nih.gov These powerful technologies are expected to play a crucial role in future research to fully elucidate the complex biological activities of this compound.

Gene Expression Profiling in Response to this compound

A review of available scientific literature indicates a significant gap in research specifically concerning the effects of isolated this compound on gene expression profiles. While the broader class of prenylflavonoids, particularly xanthohumol, is known to extensively modulate the expression of genes involved in critical cellular processes like inflammation, detoxification, and cell cycle regulation, dedicated studies profiling these changes in direct response to this compound are not prevalent in the public domain. acs.orgnih.gov

Research has shown that hop chalcones, including dehydrocycloxanthohumol hydrate (B1144303) (this compound), can induce quinone reductase, suggesting an interaction with gene regulatory pathways like the antioxidant response element (ARE). acs.org However, comprehensive transcriptomic analyses detailing the full spectrum of gene up-regulation or down-regulation following treatment with purified this compound are currently lacking. Such studies would be invaluable for understanding its specific mechanisms of action and distinguishing them from those of other related hop flavonoids.

Future Directions in Preclinical and Mechanistic Research

Elucidating Underexplored Molecular Targets and Signaling Pathways

There is a notable absence of published research specifically identifying the molecular targets and signaling pathways of xanthohumol (B1683332) B. While it is generally categorized as a prenylated flavonoid with potential antioxidant and anti-inflammatory properties, its precise mechanisms of action remain unknown. biosynth.com Future research should aim to perform initial screenings to identify protein binding partners and modulated pathways. General studies on flavonoids suggest potential interactions with cellular signaling and apoptosis, but these have not been confirmed for xanthohumol B. biosynth.com

Investigation of Synergistic Molecular Interactions with Other Bioactive Compounds

No studies investigating the synergistic molecular interactions between this compound and other bioactive compounds could be identified in the current scientific literature. This area remains entirely unexplored. Future work could examine potential synergies with other hop-derived compounds or with standard therapeutic agents, but this would follow the initial characterization of its primary bioactivity.

Advanced Biotransformation and Synthetic Biology Approaches for Novel Xanthohumol Derivatives

Research into the biotransformation of the parent compound, xanthohumol, has led to the identification of related molecules. In one study, the fungus Mucor sp. was used as an in vitro microbial model to transform xanthohumol. tandfonline.comnih.gov This process yielded several metabolites, including two new compounds, one of which was identified as (2″R)-dihydrothis compound . tandfonline.comnih.govtandfonline.com This finding demonstrates that biotransformation provides a viable biological approach to generate derivatives of xanthohumol, including a dihydrogenated form of this compound. tandfonline.comnih.gov However, the study did not further investigate the bioactivity or mechanistic properties of this new derivative.

Development of Advanced in vitro and in vivo Models for Mechanistic Insights

There are no published studies that describe the development or use of advanced in vitro or in vivo models specifically for elucidating the mechanistic insights of this compound. Research on the parent compound, xanthohumol, utilizes various cell culture and animal models, but these have not been applied to its specific derivatives like this compound. mdpi.comacs.org The development of such models is a critical future step that must be preceded by preliminary data on its biological effects.

Integration of Computational Modeling with Experimental Mechanistic Studies

Computational methods have begun to highlight this compound as a compound of interest. In a study aimed at identifying bioactive compounds from hops using computational models, this compound was identified as a potentially significant contributor to the anti-inflammatory effects of hop extracts. nih.gov Using Elastic Net and Random Forests models to analyze fractions of a hop extract for their ability to inhibit nitric oxide (NO) formation, this compound was among a cluster of derivatives predicted to be important for the observed bioactivity. nih.gov This computational prediction suggests a direction for future experimental validation to confirm its iNOS (inducible nitric oxide synthase) inhibitory activity and explore its anti-inflammatory potential.

Q & A

Q. What are the primary biosynthetic pathways and regulatory enzymes involved in xanthohumol B production in Humulus lupulus?

this compound biosynthesis occurs in hop glandular trichomes (lupulin glands) via prenylated chalcone pathways. Key enzymes include polyketide synthases (PKS) for chalcone backbone formation and O-methyltransferases (OMTs) for methylation. OMT1 specifically catalyzes the final step, converting desmethylxanthohumol to this compound . EST analysis of high-xanthohumol cultivars identified OMT1 as critical for pathway completion, enabling metabolic engineering opportunities .

Q. How can researchers quantify this compound in plant extracts or biological samples?

High-performance liquid chromatography (HPLC) is the gold standard for quantification. Stability is ensured by storing extracts in inert packaging below 5°C, with validated methods available upon request from analytical providers . For in vivo studies, isotopic labeling (e.g., ¹³C tracing) or LC-MS/MS is recommended to track metabolic fate .

Q. What experimental models are suitable for preliminary anti-inflammatory studies of this compound?

In vitro models include LPS-stimulated macrophages (e.g., RAW 264.7) to assess NF-κB inhibition and cytokine suppression (e.g., TNF-α, IL-6). In vivo, rodent adjuvant arthritis models demonstrate dose-dependent anti-inflammatory effects, with micellar formulations improving bioavailability .

Advanced Research Questions

Q. How does this compound induce apoptosis in cancer cells via mitochondrial pathways?

this compound suppresses hexokinase 2 (HK2), a glycolytic enzyme overexpressed in cancers, disrupting mitochondrial HK2-VDAC interactions. This triggers cytochrome C release, Bax activation, and caspase-3 cleavage, as shown in colorectal (HCT116) and glioblastoma (U87) cells . Dose-dependent HK2 downregulation (IC₅₀: 10–20 µM) correlates with PARP cleavage and reduced lactate production . Rescue experiments (HK2 overexpression) confirm pathway specificity .

Q. What molecular mechanisms underlie this compound's dual regulation of NF-κB and p53 in hepatocellular carcinoma?

In HepG2 cells, this compound (100–150 µM) inhibits NF-κB nuclear translocation while upregulating p53, activating pro-apoptotic Bax and suppressing anti-apoptotic Bcl-2. This dual effect reduces XIAP (X-linked inhibitor of apoptosis) and enhances caspase-3 activity . Chromatin immunoprecipitation (ChIP) assays reveal p53 binding to Bax promoters, validating transcriptional regulation .

Q. Why do contradictory results arise in this compound's anti-atherosclerotic effects across studies?

Discrepancies stem from model specificity. In CETP-transgenic mice, this compound inhibits cholesteryl ester transfer protein (CETP), reducing arterial cholesterol (p < 0.01 vs. control) . However, CETP-deficient models (e.g., wild-type rodents) show limited efficacy, highlighting species-dependent mechanisms . Dose optimization (e.g., 24 mg/day in humans) and formulation (e.g., micelles) are critical for translational relevance .

Q. How does this compound modulate sterol regulatory element-binding proteins (SREBPs) in metabolic syndrome?

this compound binds Sec23/24 proteins, blocking SCAP-SREBP transport from the ER to Golgi. This suppresses SREBP-1 maturation, downregulating lipogenic genes (e.g., FASN, ACC) in hepatocytes. In diet-induced obese mice, this compound (50 mg/kg/day) reduces hepatic steatosis and body weight by 20% via this mechanism .

Methodological Considerations

Q. What strategies address this compound's low oral bioavailability in preclinical models?

Micellization using food-grade surfactants (e.g., Poloxamer 407) enhances solubility 10-fold. In rat arthritis models, micellar this compound achieves 80% higher plasma AUC vs. native form . Alternatively, β-cyclodextrin encapsulation improves stability in light-sensitive applications .

Q. How can researchers resolve inconsistencies in this compound's IC₅₀ values across cancer cell lines?

Variability arises from differential expression of molecular targets (e.g., HK2, EGFR). Standardize assays using:

  • Glucose uptake : 2-NBDG fluorescence in real-time.
  • Apoptosis : Annexin V/PI flow cytometry with caspase-3 activity kits.
  • Pathway validation : CRISPR knockouts (e.g., HK2-/- cells) to confirm target specificity .

Q. What pharmacokinetic challenges exist in clinical translation, and how are they mitigated?

Phase I trials (24 mg/day for 8 weeks) show no severe adverse effects but note rapid conversion to 8-prenylnaringenin (8-PN), a phytoestrogen. To minimize off-target effects, co-administration with CYP450 inhibitors (e.g., ketoconazole) reduces 8-PN formation .

Data Contradictions & Future Directions

  • Anti-cancer vs. Pro-survival Effects : Low doses (≤5 µM) paradoxically upregulate Nrf2 in pancreatic cells, requiring dose-response validation in xenografts .
  • Estrogenic Activity : Metabolite 8-PN activates ERα, necessitating structure-activity relationship (SAR) studies to optimize selectivity .
  • Neuroprotection Gaps : While in vitro data suggest Aβ aggregation inhibition, in vivo neurodegeneration models (e.g., 5xFAD mice) remain unexplored .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.